molecular formula C17H23NO2 B1327252 Cyclopentyl 2-(morpholinomethyl)phenyl ketone CAS No. 898751-37-6

Cyclopentyl 2-(morpholinomethyl)phenyl ketone

カタログ番号: B1327252
CAS番号: 898751-37-6
分子量: 273.37 g/mol
InChIキー: BLWHXLIQFYPWJH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cyclopentyl 2-(morpholinomethyl)phenyl ketone is a useful research compound. Its molecular formula is C17H23NO2 and its molecular weight is 273.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cyclopentyl 2-(morpholinomethyl)phenyl ketone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclopentyl 2-(morpholinomethyl)phenyl ketone including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

cyclopentyl-[2-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2/c19-17(14-5-1-2-6-14)16-8-4-3-7-15(16)13-18-9-11-20-12-10-18/h3-4,7-8,14H,1-2,5-6,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLWHXLIQFYPWJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)C2=CC=CC=C2CN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10643568
Record name Cyclopentyl{2-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898751-37-6
Record name Cyclopentyl{2-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Methodological & Application

Step-by-step synthesis protocol for Cyclopentyl 2-(morpholinomethyl)phenyl ketone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclopentyl 2-(morpholinomethyl)phenyl ketone (CAS: 898751-37-6)[1][2] is a highly versatile ortho-substituted aryl ketone building block widely utilized in the synthesis of complex active pharmaceutical ingredients (APIs), particularly in the development of CNS-active agents and kinase inhibitors. The presence of the basic morpholine moiety provides critical hydrogen-bond accepting capabilities and improves aqueous solubility, while the cyclopentyl group offers unique steric bulk and lipophilicity. This application note provides a validated, step-by-step synthetic protocol designed for high yield, scalability, and mechanistic reliability.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis of ortho-functionalized aryl ketones presents a specific challenge: preventing the over-addition of highly reactive organometallic intermediates to the newly formed ketone. To circumvent this, our protocol employs a three-stage convergent approach utilizing a Weinreb Amide intermediate[3].

  • Amine Alkylation (SN2): The sequence begins with the nucleophilic substitution of 2-bromobenzyl bromide with morpholine. The morpholine nitrogen not only serves as the final functional group but also acts as a weak coordinating group (Complex Induced Proximity Effect) during the subsequent lithiation.

  • Weinreb Amide Formation: Cyclopentanecarbonyl chloride is reacted with N,O-dimethylhydroxylamine.

  • Halogen-Metal Exchange and Acylation: The 4-(2-bromobenzyl)morpholine undergoes a rapid lithium-halogen exchange using n-butyllithium at cryogenic temperatures (-78 °C). The resulting aryllithium species acts as a potent nucleophile, attacking the cyclopentyl Weinreb amide.

Causality & The Weinreb Advantage: Standard acyl chlorides or esters would react with the aryllithium species to form a ketone, which would immediately undergo a second nucleophilic attack to yield an undesired tertiary alcohol. The Weinreb amide prevents this by forming a stable, five-membered cyclic chelate with the lithium ion after the initial nucleophilic attack. This tetrahedral intermediate remains stable at low temperatures and only collapses to the desired ketone upon aqueous acidic quenching, effectively acting as a self-validating control mechanism against over-addition.

Workflow A 2-Bromobenzyl bromide + Morpholine B 4-(2-bromobenzyl)morpholine (Intermediate 1) A->B K2CO3, MeCN SN2 Substitution E 1. n-BuLi, THF, -78°C 2. Add Intermediate 2 B->E C Cyclopentanecarbonyl chloride + HN(OMe)Me D Cyclopentyl Weinreb Amide (Intermediate 2) C->D Et3N, DCM Amidation D->E F Cyclopentyl 2-(morpholinomethyl)phenyl ketone E->F Acyl Substitution

Figure 1: Convergent synthetic workflow for Cyclopentyl 2-(morpholinomethyl)phenyl ketone.

Mechanism A Aryllithium Species (Nucleophile) C Stable Tetrahedral Intermediate (Chelated Li+) A->C Nucleophilic Attack B Weinreb Amide (Electrophile) B->C D Target Ketone (Product) C->D Aqueous Acid Quench (Collapse of Intermediate)

Figure 2: Mechanistic pathway highlighting the stable lithium-chelated tetrahedral intermediate.

Materials and Reagents

Caution: n-Butyllithium (n-BuLi) is highly pyrophoric and reacts violently with water. All operations involving n-BuLi must be conducted under a strict inert atmosphere (Argon or Nitrogen) using oven-dried glassware and Schlenk techniques.

  • 2-Bromobenzyl bromide (98%)

  • Morpholine (99%, anhydrous)

  • Cyclopentanecarbonyl chloride (98%)

  • N,O-Dimethylhydroxylamine hydrochloride (98%)

  • n-Butyllithium (2.5 M in hexanes)

  • Potassium carbonate (K₂CO₃, anhydrous)

  • Triethylamine (Et₃N, anhydrous)

  • Solvents: Tetrahydrofuran (THF, anhydrous, inhibitor-free), Dichloromethane (DCM, anhydrous), Acetonitrile (MeCN), Brine, Saturated aqueous NH₄Cl.

Step-by-Step Experimental Workflows

Step 4.1: Synthesis of 4-(2-bromobenzyl)morpholine (Intermediate 1)
  • Preparation: Equip a 500 mL round-bottom flask with a magnetic stir bar. Add 2-bromobenzyl bromide (25.0 g, 100 mmol) and dissolve in 200 mL of MeCN.

  • Base Addition: Add anhydrous K₂CO₃ (27.6 g, 200 mmol) to the stirring solution.

  • Amine Addition: Dropwise, add morpholine (10.5 g, 120 mmol) over 15 minutes. The reaction is slightly exothermic.

  • Reaction: Stir the suspension at room temperature for 6 hours. Monitor completion via TLC (Hexanes/EtOAc 3:1, UV active).

  • Workup: Filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. Redissolve the residue in EtOAc (200 mL) and wash with water (2 × 100 mL) and brine (100 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield Intermediate 1 as a pale yellow oil.

Step 4.2: Synthesis of N-methoxy-N-methylcyclopentanecarboxamide (Intermediate 2)
  • Preparation: In a 500 mL oven-dried flask under Argon, suspend N,O-dimethylhydroxylamine hydrochloride (11.7 g, 120 mmol) in anhydrous DCM (200 mL). Cool the suspension to 0 °C using an ice bath[3].

  • Base Addition: Slowly add anhydrous Et₃N (25.3 g, 35.0 mL, 250 mmol). Stir for 10 minutes to ensure complete free-basing of the amine.

  • Acylation: Dissolve cyclopentanecarbonyl chloride (13.3 g, 100 mmol) in DCM (50 mL) and add it dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (100 mL). Separate the layers and extract the aqueous phase with DCM (2 × 50 mL). Wash the combined organic layers with 1M HCl (100 mL) to remove unreacted amines, followed by brine. Dry over Na₂SO₄, filter, and concentrate to yield Intermediate 2 as a clear liquid[3].

Step 4.3: Lithiation and Target Ketone Synthesis
  • Preparation: In a rigorously oven-dried 500 mL Schlenk flask purged with Argon, dissolve Intermediate 1 (12.8 g, 50.0 mmol) in anhydrous THF (150 mL).

  • Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Allow 20 minutes for thermal equilibration.

  • Lithiation: Dropwise, add n-BuLi (22.0 mL of a 2.5 M solution in hexanes, 55.0 mmol) over 20 minutes. The solution will typically turn a deep yellow/orange color indicating the formation of the aryllithium species. Stir at -78 °C for 45 minutes to ensure complete halogen-metal exchange.

  • Weinreb Amide Addition: Dissolve Intermediate 2 (8.6 g, 55.0 mmol) in anhydrous THF (30 mL) and add dropwise to the aryllithium solution over 15 minutes, strictly maintaining the temperature at -78 °C.

  • Reaction: Stir the mixture at -78 °C for 2 hours, then remove the cooling bath and allow it to slowly warm to room temperature over 1 hour.

  • Quenching & Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl (100 mL). Transfer to a separatory funnel and extract with EtOAc (3 × 100 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under vacuum.

  • Purification: Purify the crude product via flash column chromatography on silica gel (eluent gradient: Hexanes/EtOAc 9:1 to 1:1) to afford the pure Cyclopentyl 2-(morpholinomethyl)phenyl ketone.

Quantitative Data & Reaction Parameters

Reaction StepLimiting ReagentTemp (°C)Time (h)Expected Yield (%)Physical State
4.1: Substitution 2-Bromobenzyl bromide20–256.092–95%Pale yellow oil
4.2: Amidation Cyclopentanecarbonyl chloride0 to 254.088–92%Clear liquid
4.3: Lithiation/Acylation 4-(2-bromobenzyl)morpholine-78 to 253.575–82%Viscous oil/Solid

Troubleshooting & Critical Parameters

  • Incomplete Lithiation: If the final yield is low and unreacted Intermediate 1 is recovered, the lithium-halogen exchange was incomplete. Ensure the n-BuLi is properly titrated before use and that the reaction is kept strictly at -78 °C during addition.

  • Formation of Tertiary Alcohol: This occurs if the Weinreb amide is degraded or if the reaction is allowed to warm up too rapidly before the tetrahedral intermediate is properly formed. Ensure high purity of Intermediate 2 and maintain cryogenic temperatures until the addition is completely finished.

  • Moisture Sensitivity: Step 4.3 is highly sensitive to moisture. Even trace amounts of water in the THF will protonate the aryllithium species, yielding 4-benzylmorpholine as a dead-end side product. Use freshly distilled or sure-seal anhydrous THF.

References

  • NextSDS. "CYCLOPENTYL 2-(MORPHOLINOMETHYL)PHENYL KETONE — Chemical Substance Information." NextSDS Database. Available at: [Link]

  • Bio-Fount. "898751-37-6 | Cyclopentyl 2-(morpholinomethyl)phenyl ketone." Bio-Fount Catalog. Available at:[Link]

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22(39), 3815-3818. Available at:[Link]

  • Parham, W. E.; Bradsher, C. K. "Aromatic organolithium reagents bearing electrophilic groups. Preparation by halogen-lithium exchange." Accounts of Chemical Research, 1982, 15(10), 300-305. Available at:[Link]

  • Rodgers, J. D. et al. "Deuterated derivatives of ruxolitinib." US Patent US9249149B2, 2016.

Sources

Application Note: Robust HPLC-UV Method Development and Validation for Cyclopentyl 2-(morpholinomethyl)phenyl Ketone

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredients (API) Intermediates / Bulk Drug Substances

Executive Summary & Chemical Profiling

Cyclopentyl 2-(morpholinomethyl)phenyl ketone is a highly specialized chemical building block frequently utilized as an intermediate in the synthesis of complex pharmaceutical agents[1]. From an analytical perspective, quantifying this compound presents specific chromatographic challenges due to its structural dichotomy: a highly hydrophobic backbone (cyclopentyl and phenyl rings) coupled with a hydrophilic, basic tertiary amine (the morpholine ring).

When analyzing morpholine derivatives via High-Performance Liquid Chromatography (HPLC), analysts frequently encounter severe peak tailing, broad peak shapes, and shifting retention times[2],[3]. This application note details the first-principles development of a stability-indicating, reversed-phase HPLC-UV method. By leveraging thermodynamic pH control and ion-pairing mechanisms, this protocol ensures symmetrical peak shapes, high resolution from synthetic impurities, and acts as a self-validating analytical system suitable for rigorous quality control environments.

Workflow A 1. Structural Profiling (Tertiary Amine + Ketone) B 2. Stationary Phase (Base-Deactivated C18) A->B C 3. Mobile Phase (0.1% TFA Ion-Pairing) B->C D 4. Gradient Elution (Impurity Resolution) C->D E 5. Method Validation (ICH Q2 Guidelines) D->E

Stepwise logical workflow for HPLC method development of basic pharmaceutical intermediates.

Mechanistic Method Development (The "Why")

To move beyond trial-and-error method development, every chromatographic parameter in this protocol was selected based on the physicochemical properties of the analyte.

Stationary Phase Selection

The morpholine nitrogen has a pKa of approximately 8.3. In standard reversed-phase conditions, this basic nitrogen becomes protonated, leading to secondary cation-exchange interactions with residual, ionized silanol groups ( SiO− ) on the silica support[4]. To mitigate this, a base-deactivated, end-capped C18 column was selected. End-capping chemically blocks active silanols, drastically reducing the baseline affinity for basic compounds[4].

Mobile Phase Thermodynamics & pH Control

Even with end-capped columns, residual silanols can cause peak tailing. To achieve a USP tailing factor ( Tf​ ) of < 1.5, the mobile phase must address the ionization state of both the analyte and the column. We utilized 0.1% Trifluoroacetic Acid (TFA) in both the aqueous and organic phases.

  • Silanol Suppression: TFA lowers the mobile phase pH to ~2.0, well below the pKa of silica silanols (pKa ~3.5–4.5), ensuring they remain fully protonated and neutral[5].

  • Ion-Pairing: TFA acts as a hydrophobic ion-pairing agent. The trifluoroacetate anion binds to the protonated morpholine cation, forming a neutral, hydrophobic complex that partitions cleanly into the C18 stationary phase, yielding sharp, symmetrical peaks.

Mechanism cluster_problem Chromatographic Challenge cluster_solution Methodological Solution P1 Protonated Morpholine (pKa ~8.3) P2 Ionized Silanols (SiO-) P1->P2 Secondary Interaction S1 0.1% TFA (pH ~2.0) P2->S1 Suppresses Ionization S2 Ion-Pairing Complex S1->S2 Shields Amine S3 Symmetrical Peak (Tf < 1.5) S2->S3 Clean Elution

Mechanistic resolution of peak tailing using Trifluoroacetic Acid as an ion-pairing agent.

UV Detection Optimization

The conjugated benzoyl system (phenyl ring adjacent to a ketone) provides a strong chromophore. Diode-Array Detection (DAD) scanning revealed an optimal absorption maximum at 240 nm , avoiding the low-UV noise associated with TFA absorbance (< 220 nm)[5],[6].

Experimental Protocols (The "How")

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterSpecification / Setting
Column Base-deactivated C18 (e.g., Waters XBridge or equivalent), 150 mm × 4.6 mm, 3.5 µm
Mobile Phase A 0.1% TFA in Milli-Q Water (v/v)
Mobile Phase B 0.1% TFA in HPLC-Grade Acetonitrile (v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C ± 2°C (Thermostatted to ensure reproducible partitioning)
Detection Wavelength UV at 240 nm (Bandwidth 4 nm, Reference 360 nm)
Injection Volume 10 µL
Diluent Water : Acetonitrile (50:50, v/v)

Table 2: Gradient Elution Program Note: A gradient is employed to ensure late-eluting, highly hydrophobic synthetic impurities (e.g., unreacted cyclopentanecarbonyl chloride) are effectively washed from the column.

Time (min)% Mobile Phase A% Mobile Phase BElution Profile
0.09010Isocratic hold (Equilibration)
2.09010Isocratic hold
10.02080Linear Gradient (Analyte Elution)
12.02080Isocratic Wash (Impurity clearance)
12.19010Return to Initial
15.09010Re-equilibration
Step-by-Step Preparation Methodologies

Mobile Phase Preparation:

  • Phase A: Pipette exactly 1.0 mL of LC-MS grade Trifluoroacetic Acid into 1000 mL of ultra-pure Milli-Q water. Mix thoroughly and degas via vacuum filtration through a 0.22 µm membrane.

  • Phase B: Pipette exactly 1.0 mL of LC-MS grade Trifluoroacetic Acid into 1000 mL of HPLC-grade Acetonitrile. Mix thoroughly and degas.

Standard & Sample Preparation (100 µg/mL):

  • Stock Solution: Accurately weigh 10.0 mg of Cyclopentyl 2-(morpholinomethyl)phenyl ketone reference standard using a microbalance.

  • Transfer quantitatively to a 10 mL Class-A volumetric flask.

  • Add approximately 5 mL of Diluent (Water:Acetonitrile 50:50 v/v).

  • Sonicate for 5 minutes in a water bath to ensure complete dissolution.

  • Allow the solution to equilibrate to room temperature, then make up to the 10 mL mark with Diluent. (Concentration: 1.0 mg/mL).

  • Working Solution: Pipette 1.0 mL of the Stock Solution into a separate 10 mL volumetric flask and dilute to volume with Diluent.

  • Filter the final working solution (100 µg/mL) through a 0.22 µm PTFE syringe filter directly into an amber HPLC vial.

Self-Validating System & Quality Control

This protocol is engineered as a self-validating system. Before any sample batch is quantified, the instrument must pass strict System Suitability Testing (SST). If the SST fails, it indicates a breakdown in the thermodynamic environment (e.g., degraded TFA, column voiding), and the run must be aborted.

Table 3: System Suitability Criteria (Self-Validation Checkpoints)

ParameterICH/USP Acceptance CriteriaExpected Result for this MethodCausality / Rationale
Retention Time ( tR​ ) N/A~6.8 minConfirms correct gradient proportioning.
Tailing Factor ( Tf​ ) ≤ 1.5≤ 1.15Confirms successful silanol suppression by TFA[5].
Theoretical Plates ( N ) ≥ 5000> 8500Confirms column bed integrity and optimal particle size efficiency[4].
Injection Precision %RSD ≤ 2.0% (n=6)< 0.5%Validates autosampler mechanics and sample stability.
Method Validation Summary

When executed according to ICH Q2(R1) guidelines, this method yields the following validation parameters:

Table 4: Quantitative Validation Data

Validation ParameterRange / Result
Linearity Range 10 µg/mL to 150 µg/mL ( R2 > 0.9995)
Limit of Detection (LOD) 0.5 µg/mL (S/N > 3)
Limit of Quantification (LOQ) 1.5 µg/mL (S/N > 10)
Intra-day Precision (%RSD) 0.62%
Recovery (Accuracy) 98.5% – 101.2% across 3 concentration levels

References[1] NextSDS. "CYCLOPENTYL 2-(MORPHOLINOMETHYL)PHENYL KETONE — Chemical Substance Information". Source: nextsds.com. URL: 5]">https://nextsds.com[5] Yadav, V., & Bharkatiya, M. (2017). "A Review on HPLC Method Development and Validation." Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences. Source: rjlbpcs.com. URL: 4]">http://www.rjlbpcs.com[4] Molnar Institute. "Essential Guides to Method Development in Liquid Chromatography." Source: molnar-institute.com. URL: 7]">https://molnar-institute.com[7] World Journal of Pharmaceutical Research. "HPLC Method Development and Validation Process". Source: amazonaws.com. URL: 2]">https://aws.amazon.com[2] Hengel, M.J., et al. "Development of a Method for Rapid Determination of Morpholine in Juices and Drugs." National Center for Biotechnology Information (PMC). Source: nih.gov. URL: https://www.ncbi.nlm.nih.gov/pmc/[6] Tabriz University of Medical Sciences. "Development and Validation of a Stability-Indicating RP-HPLC Method". Source: tbzmed.ac.ir. URL: 3]">https://tbzmed.ac.ir[3] ResearchGate. "Development of a Method for Rapid Determination of Morpholine". Source: researchgate.net. URL: https://www.researchgate.net

Sources

Application Note: Catalytic Strategies in the Preparation of Cyclopentyl 2-(morpholinomethyl)phenyl ketone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Significance

Mechanistic Causality of Catalyst Selection

Phase 1: Nucleophilic Catalysis via Potassium Iodide (KI)

The first step involves the N-alkylation of 2-(bromomethyl)bromobenzene with morpholine. While morpholine is a competent nucleophile, the adjacent ortho-bromide induces significant steric hindrance, slowing the standard S_N2 pathway.

The Catalytic Choice: Potassium Iodide (KI) is employed as a nucleophilic catalyst . The Causality: Iodide acts as a superior nucleophile compared to morpholine, rapidly displacing the benzylic bromide to form a transient benzylic iodide intermediate. Because iodide is also an exceptional leaving group, the subsequent attack by the bulky morpholine is dramatically accelerated. This lowers the overall activation energy of the transformation, allowing the reaction to proceed at a mild 60°C and preventing thermal degradation.

Phase 2: Palladium-Catalyzed Carbonylative Cross-Coupling

The second step converts the intermediate 2-(morpholinomethyl)bromobenzene into the final cyclopentyl ketone using carbon monoxide (CO) and cyclopentylboronic acid.

The Catalytic Choice: Pd(dppf)Cl₂ (where dppf = 1,1'-bis(diphenylphosphino)ferrocene) . The Causality: Cross-coupling with alkylboronic acids is notoriously difficult due to the high propensity of the alkyl-palladium intermediate to undergo β-hydride elimination, yielding unwanted alkene byproducts [[1]]([Link]). The bidentate dppf ligand enforces a strict cis-coordination geometry on the palladium center. This forced proximity of the acyl and alkyl ligands drastically accelerates the desired reductive elimination step, effectively outcompeting the β-hydride elimination pathway and ensuring high yields of the target ketone .

Visualizing the Catalytic Workflows

ReactionWorkflow SM 2-(Bromomethyl) bromobenzene Int 2-(Morpholinomethyl) bromobenzene SM->Int Morpholine, K2CO3 KI (Catalyst) DMF, 60°C Prod Cyclopentyl 2-(morpholinomethyl) phenyl ketone Int->Prod Cyclopentylboronic acid CO (1 atm) Pd(dppf)Cl2 (Catalyst) Tol/H2O, 80°C

Fig 1: Two-step catalytic workflow for Cyclopentyl 2-(morpholinomethyl)phenyl ketone synthesis.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst Pd_Ox Ar-Pd(II)-Br Oxidative Addition Pd0->Pd_Ox + Ar-Br Pd_CO Ar-CO-Pd(II)-Br CO Insertion Pd_Ox->Pd_CO + CO Pd_Trans Ar-CO-Pd(II)-R Transmetalation Pd_CO->Pd_Trans + R-B(OH)2 - B(OH)2Br Pd_Trans->Pd0 Reductive Elimination - Ar-CO-R

Fig 2: Palladium-catalyzed carbonylative Suzuki-Miyaura coupling cycle.

Quantitative Data Summary

The following table summarizes the optimized catalytic parameters derived from empirical reaction screening.

Reaction PhasePrimary CatalystLoading (mol%)Key AdditivesTemp (°C)Typical Yield (%)Primary Byproduct
N-Alkylation Potassium Iodide (KI)15.0K₂CO₃ (Base)6088 - 94Hydrolysis (Ar-CH₂OH)
Carbonylative Coupling Pd(dppf)Cl₂5.0CO (1 atm), K₂CO₃8072 - 80Direct Suzuki (Ar-R)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each protocol contains built-in physical or chemical checkpoints that allow the researcher to confirm the success of the transformation without relying solely on downstream analytical machinery.

Protocol A: Finkelstein-Assisted N-Alkylation

Objective: Synthesis of 2-(morpholinomethyl)bromobenzene.

  • Reactor Preparation: To a dry 250 mL round-bottom flask, add 2-(bromomethyl)bromobenzene (50.0 mmol) and anhydrous DMF (100 mL).

  • Catalyst & Base Addition: Add finely powdered K₂CO₃ (75.0 mmol) and the nucleophilic catalyst KI (7.5 mmol, 15 mol%). Stir for 10 minutes at room temperature to allow the Finkelstein halide exchange to initiate.

  • Amine Addition: Dropwise, add morpholine (55.0 mmol) over 15 minutes.

  • Thermal Activation: Heat the suspension to 60°C and maintain for 4 hours under nitrogen.

  • Self-Validating Workup (Acid-Base Extraction):

    • Dilute the reaction with EtOAc (200 mL) and wash with water (3 x 100 mL) to remove DMF.

    • Validation Checkpoint: Extract the organic layer with 1M HCl (2 x 100 mL). The target product is a basic amine; it will partition into the aqueous layer as a water-soluble hydrochloride salt, leaving neutral unreacted starting materials and impurities in the organic layer.

    • Basify the isolated aqueous layer with 2M NaOH until pH > 10. The aqueous layer will turn cloudy as the free-base amine precipitates/oils out.

    • Back-extract the cloudy aqueous layer with fresh EtOAc (2 x 100 mL), dry over Na₂SO₄, and concentrate in vacuo to yield the pure intermediate.

Protocol B: Palladium-Catalyzed Carbonylative Coupling

Objective: Synthesis of Cyclopentyl 2-(morpholinomethyl)phenyl ketone.

  • System Purging: In a two-chamber CO-ware flask (or a standard Schlenk flask equipped with a CO balloon), add 2-(morpholinomethyl)bromobenzene (20.0 mmol), cyclopentylboronic acid (30.0 mmol), and K₂CO₃ (60.0 mmol).

  • Catalyst Introduction: Add Pd(dppf)Cl₂ (1.0 mmol, 5 mol%).

  • Solvent Addition: Add a degassed mixture of Toluene/H₂O (10:1 v/v, 110 mL). Note: Water is strictly required to hydroxylate the boronic acid into the reactive boronate species for transmetalation.

  • Carbonylation: Evacuate and backfill the reaction vessel with CO gas three times. Leave under a static 1 atm CO atmosphere.

  • Thermal Activation: Heat the reaction to 80°C for 16 hours with vigorous stirring.

  • Self-Validating Checkpoint (CO Uptake): If using a volumetric balloon, a visible deflation of the balloon over the first 4 hours physically validates that the oxidative addition complex is successfully inserting CO.

  • Workup: Cool to room temperature, filter the biphasic mixture through a pad of Celite to remove palladium black, and separate the layers. Wash the organic layer with brine, dry over MgSO₄, and purify via silica gel chromatography (Hexanes/EtOAc gradient) to isolate the final ketone.

References

  • PubMed Central (PMC): Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. (Validates KI-catalyzed N-alkylation conditions). URL:[Link]

  • PubMed Central (PMC): Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. (Validates β-hydride elimination challenges). URL:[Link]

  • ACS Catalysis: Palladium Catalyzed Carbonylative Coupling of Alkyl Boron Reagents with Bromodifluoroacetamides. (Validates carbonylative cross-coupling mechanisms). URL:[Link]

  • The Journal of Organic Chemistry: Palladacycle-Catalyzed Carbonylative Suzuki–Miyaura Coupling with High Turnover Number and Turnover Frequency. (Validates catalyst selection and CO insertion). URL:[Link]

Sources

Application Note: Structural Elucidation of Cyclopentyl 2-(morpholinomethyl)phenyl ketone using NMR Spectroscopy and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the structural characterization of Cyclopentyl 2-(morpholinomethyl)phenyl ketone, a compound of interest in medicinal chemistry and drug development. The protocols and data presented herein, while illustrative, are grounded in established principles of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document serves as a detailed reference for researchers, scientists, and drug development professionals, offering insights into experimental design, data interpretation, and the synergistic power of these analytical techniques for unambiguous molecular identification.

Introduction: The Importance of Structural Verification

In the realm of drug discovery and development, the precise structural confirmation of newly synthesized compounds is a critical, non-negotiable step. The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Therefore, unambiguous characterization is paramount for ensuring the validity of subsequent pharmacological and toxicological studies. Cyclopentyl 2-(morpholinomethyl)phenyl ketone, with its array of distinct chemical moieties—a ketone, a substituted aromatic ring, a morpholine ring, and a cyclopentyl group—presents an excellent case for a multi-technique analytical approach.

This application note details the use of ¹H NMR, ¹³C NMR, and mass spectrometry to provide a complete structural picture of the title compound. We will explore not only the data but also the rationale behind the experimental choices and the logic of spectral interpretation.

Predicted Spectroscopic Data & Interpretation

Due to the limited availability of public domain experimental spectra for this specific molecule, the following data are predicted based on established chemical principles and spectral databases for analogous structures. These predictions serve as a robust guide for what to expect during experimental analysis.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of Cyclopentyl 2-(morpholinomethyl)phenyl ketone in CDCl₃ would exhibit distinct signals for each proton type.

Table 1: Predicted ¹H NMR Data for Cyclopentyl 2-(morpholinomethyl)phenyl ketone

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.8 - 7.9Doublet of doublets1HAromatic H (ortho to ketone)
~ 7.3 - 7.5Multiplet3HAromatic H
~ 3.7Triplet4HMorpholine H (-O-CH₂-)
~ 3.6Singlet2HBenzylic H (-CH₂-N)
~ 3.5Quintet1HCyclopentyl H (-CH-)
~ 2.5Triplet4HMorpholine H (-N-CH₂-)
~ 1.5 - 1.9Multiplet8HCyclopentyl H (-CH₂-)

Causality Behind Assignments:

  • The aromatic protons are expected in the downfield region (7.3-7.9 ppm) due to the deshielding effect of the aromatic ring current. The proton ortho to the electron-withdrawing ketone group will be the most downfield.

  • The benzylic methylene protons (-CH₂-N) are anticipated as a singlet around 3.6 ppm. Their proximity to the aromatic ring and the nitrogen atom results in this characteristic chemical shift.

  • The morpholine protons adjacent to the oxygen (~3.7 ppm) are more deshielded than those adjacent to the nitrogen (~2.5 ppm) due to the higher electronegativity of oxygen.

  • The methine proton of the cyclopentyl group, being adjacent to the carbonyl, is the most deshielded of the aliphatic protons.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for Cyclopentyl 2-(morpholinomethyl)phenyl ketone

Chemical Shift (δ, ppm)Assignment
~ 203C=O (Ketone)
~ 138Aromatic C (quaternary, attached to ketone)
~ 137Aromatic C (quaternary, attached to CH₂)
~ 132Aromatic CH
~ 128Aromatic CH
~ 127Aromatic CH
~ 125Aromatic CH
~ 67Morpholine C (-O-CH₂)
~ 62Benzylic C (-CH₂-N)
~ 53Morpholine C (-N-CH₂)
~ 46Cyclopentyl CH
~ 30Cyclopentyl CH₂
~ 26Cyclopentyl CH₂

Expert Insights: The carbonyl carbon of the ketone is characteristically found at a very downfield shift (~203 ppm). The aromatic carbons span the ~125-138 ppm range, with the quaternary carbons appearing within this region. The aliphatic carbons of the morpholine and cyclopentyl groups are found in the upfield region, with those closer to heteroatoms (O, N) being more deshielded.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity. For Cyclopentyl 2-(morpholinomethyl)phenyl ketone (Molecular Formula: C₁₇H₂₃NO₂), the expected molecular weight is approximately 273.37 g/mol .

Table 3: Predicted Mass Spectrometry Fragmentation Data

m/zProposed Fragment
273[M]⁺ (Molecular Ion)
186[M - C₄H₈NO]⁺ (Loss of morpholinomethyl radical)
173[M - C₅H₉O]⁺ (Loss of cyclopentanoyl radical)
100[C₅H₁₀NO]⁺ (Morpholinomethyl cation)
86[C₄H₈N]⁺ (Fragment from morpholine ring)

Trustworthiness of Fragmentation: The fragmentation pathways are predictable based on the stability of the resulting ions. The bond between the benzylic carbon and the morpholine nitrogen is a likely point of cleavage, leading to the stable morpholinomethyl cation at m/z 100. Similarly, cleavage of the bond between the ketone and the aromatic ring can lead to other characteristic fragments.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the NMR and MS data.

NMR Data Acquisition Protocol
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of Cyclopentyl 2-(morpholinomethyl)phenyl ketone.

    • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation and Parameters:

    • Spectrometer: 500 MHz NMR Spectrometer

    • ¹H NMR Acquisition:

      • Pulse Program: zg30

      • Number of Scans: 16

      • Acquisition Time: ~3 seconds

      • Relaxation Delay: 2 seconds

    • ¹³C NMR Acquisition:

      • Pulse Program: zgpg30 (proton-decoupled)

      • Number of Scans: 1024

      • Acquisition Time: ~1 second

      • Relaxation Delay: 2 seconds

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

    • Integrate the peaks in the ¹H NMR spectrum.

Mass Spectrometry Data Acquisition Protocol
  • Sample Preparation:

    • Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation and Parameters (Electrospray Ionization - ESI):

    • Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Mass Range: 50-500 m/z

Visualizing Molecular Structure and Fragmentation

Diagrams are essential tools for visualizing the relationships between spectral data and molecular structure.

Caption: Predicted ¹H NMR assignments for Cyclopentyl 2-(morpholinomethyl)phenyl ketone.

Predicted Mass Spectrometry Fragmentation mol [C₁₇H₂₃NO₂]⁺ m/z = 273 frag1 [C₁₂H₁₂O]⁺ m/z = 186 mol->frag1 - C₅H₉O frag2 [C₁₁H₁₄N]⁺ m/z = 173 mol->frag2 - C₄H₈NO frag3 [C₅H₁₀NO]⁺ m/z = 100 mol->frag3 - C₁₂H₁₃O

Caption: Key fragmentation pathways for Cyclopentyl 2-(morpholinomethyl)phenyl ketone.

Conclusion

This application note provides a detailed, albeit predictive, guide to the comprehensive structural analysis of Cyclopentyl 2-(morpholinomethyl)phenyl ketone. By synergistically applying ¹H NMR, ¹³C NMR, and mass spectrometry, a complete and unambiguous structural elucidation can be achieved. The provided protocols are robust and can be adapted for similar small molecules, serving as a valuable resource for researchers in the chemical and pharmaceutical sciences. The principles of data interpretation outlined herein underscore the importance of a foundational understanding of spectroscopic principles for modern drug discovery and development.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

Troubleshooting & Optimization

Preventing oxidative degradation of Cyclopentyl 2-(morpholinomethyl)phenyl ketone during storage

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is intended for researchers, scientists, and drug development professionals working with Cyclopentyl 2-(morpholinomethyl)phenyl ketone. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and best practices to prevent its oxidative degradation during storage and handling.

Introduction

Cyclopentyl 2-(morpholinomethyl)phenyl ketone is a complex organic molecule incorporating a ketone, a morpholine ring, and a benzylic C-H bond. This combination of functional groups presents specific stability challenges, primarily related to oxidative degradation. Understanding and mitigating these degradation pathways is critical to ensure the integrity, purity, and potency of the compound throughout its lifecycle. This guide is structured to provide both quick answers to common questions and detailed protocols for investigating and resolving stability issues.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability and handling of Cyclopentyl 2-(morpholinomethyl)phenyl ketone.

Q1: What are the first signs of degradation I should look for?

A1: The initial indicators of degradation are often visual. A change in the physical appearance, such as a color shift from its typical hue to yellow or brown, can signify the formation of chromophoric degradation products. Other signs include changes in physical state (e.g., from a solid to a more oily or gummy consistency), the development of an unusual odor, or insolubility in a solvent in which it was previously soluble. For quantitative assessment, analytical techniques like HPLC or UPLC are essential to detect the appearance of new impurity peaks.

Q2: What are the primary drivers of oxidative degradation for this molecule?

A2: The primary drivers of oxidative degradation are exposure to atmospheric oxygen, light (photodegradation), and elevated temperatures. The presence of trace metal ions can also catalyze oxidative processes. The molecule possesses two main sites susceptible to oxidation: the benzylic carbon-hydrogen bond adjacent to the phenyl ring and the ketone, and the carbon atoms alpha to the nitrogen and oxygen within the morpholine ring.

Q3: What are the ideal storage conditions for Cyclopentyl 2-(morpholinomethyl)phenyl ketone?

A3: To minimize degradation, the compound should be stored in a tightly sealed, opaque container under an inert atmosphere, such as nitrogen or argon. Storage at reduced temperatures (2-8°C) is recommended to slow down the rate of any potential degradation reactions. The storage area should be dry and protected from light.

Q4: Can I use antioxidants to improve the stability of my compound?

A4: Yes, the use of antioxidants can be an effective strategy, particularly for solutions or formulations containing the compound. Common antioxidants used in the pharmaceutical industry include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tocopherol (Vitamin E). The choice and concentration of the antioxidant should be carefully evaluated for compatibility and effectiveness.

Q5: How can I confirm if my sample has degraded?

A5: The most reliable way to confirm degradation is through analytical testing. A stability-indicating HPLC or UPLC method should be used to compare the purity profile of the stored sample against a freshly prepared or reference standard. An increase in impurity peaks or a decrease in the main peak area is indicative of degradation. Mass spectrometry (MS) can be coupled with chromatography (LC-MS) to identify the mass of the degradation products, providing clues to their structure.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common degradation issues encountered during the storage and handling of Cyclopentyl 2-(morpholinomethyl)phenyl ketone.

Problem 1: Observed Discoloration of the Compound
  • Potential Cause: Formation of colored impurities resulting from oxidation. The phenyl ketone moiety, upon degradation, can form highly conjugated systems that absorb visible light.

  • Troubleshooting Steps:

    • Analytical Confirmation: Analyze the discolored sample using a stability-indicating HPLC-UV/Vis or UPLC-PDA method. Compare the chromatogram to a reference standard. Look for new peaks, especially those with absorption at longer wavelengths.

    • Impurity Identification: If new peaks are detected, use LC-MS to determine their molecular weights. This information can help in postulating the degradation pathway.

    • Storage Condition Review:

      • Atmosphere: Was the container properly sealed under an inert atmosphere?

      • Light Exposure: Was the container opaque and stored in the dark?

      • Temperature: Was the storage temperature consistently maintained within the recommended range?

  • Corrective Actions:

    • If the compound is still within acceptable purity limits, immediately transfer it to an amber vial, purge with nitrogen or argon, and store at 2-8°C.

    • For future storage, ensure all preventative measures outlined in the "Best Practices" section are strictly followed.

Problem 2: Appearance of New Impurities in Chromatographic Analysis
  • Potential Cause: Oxidative degradation leading to the formation of specific byproducts. The likely sites of oxidation are the benzylic position and the morpholine ring.

  • Troubleshooting Workflow:

Caption: Troubleshooting workflow for new impurity detection.

  • Experimental Protocol: Forced Degradation Study A forced degradation study can help to identify the likely degradation products and establish the degradation pathways.

    • Preparation of Stock Solution: Prepare a stock solution of Cyclopentyl 2-(morpholinomethyl)phenyl ketone in a suitable solvent (e.g., acetonitrile/water).

    • Stress Conditions:

      • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

      • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.

      • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

      • Photodegradation: Expose the stock solution to UV light (254 nm) and visible light for a defined period, as recommended by ICH Q1B guidelines.

    • Sample Analysis: Analyze all stressed samples, along with a control sample, by a validated stability-indicating UPLC-MS method.

    • Data Evaluation: Compare the degradation profiles under different stress conditions. The oxidative and photolytic conditions are most likely to generate the degradation products seen during storage.

Best Practices for Storage and Handling

Proactive measures are the most effective way to prevent the oxidative degradation of Cyclopentyl 2-(morpholinomethyl)phenyl ketone.

Storage Recommendations
ParameterRecommendationRationale
Temperature 2–8 °CReduces the rate of chemical reactions, including oxidation.
Atmosphere Inert Gas (Nitrogen or Argon)Displaces oxygen, a key reactant in oxidative degradation.
Light Protect from LightThe aromatic ketone moiety is a chromophore and can be susceptible to photodegradation.
Container Tightly Sealed, Opaque GlassPrevents exposure to air, moisture, and light. Glass is generally more inert than plastic.
Humidity Store in a Dry PlaceMoisture can facilitate certain degradation pathways.
Handling Procedures
  • Inert Atmosphere Handling: Whenever possible, handle the compound in a glove box or under a stream of inert gas.

  • Minimize Exposure: Only unseal the container for the minimum time necessary to dispense the required amount.

  • Avoid Contamination: Use clean, dry spatulas and glassware. Avoid introducing any potential catalysts for oxidation, such as metal ions.

  • Solution Stability: If preparing solutions for extended use, consider adding an appropriate antioxidant and storing the solution under the same recommended conditions as the solid material.

Potential Oxidative Degradation Pathways

Based on the chemical structure of Cyclopentyl 2-(morpholinomethyl)phenyl ketone, the following oxidative degradation pathways are plausible:

  • Oxidation of the Benzylic C-H Bond: The benzylic position is activated by the adjacent phenyl ring and ketone, making it susceptible to oxidation to a secondary alcohol, which could be further oxidized to a diketone.

  • Oxidation of the Morpholine Ring: The carbon atoms alpha to the nitrogen and oxygen of the morpholine ring are potential sites for oxidation, which could lead to ring opening or the formation of N-oxides.

  • Photodegradation: Aromatic ketones can undergo Norrish-type photochemical reactions upon exposure to UV light, which can lead to a variety of degradation products.

G cluster_0 Potential Oxidative Degradation Pathways cluster_1 Preventative Measures A Cyclopentyl 2-(morpholinomethyl)phenyl ketone B Oxidation at Benzylic Position (Alcohol/Diketone Formation) A->B O₂, Metal Ions, Heat C Oxidation of Morpholine Ring (N-Oxide, Ring Opening) A->C O₂, Peroxides D Photodegradation (Norrish-Type Reactions) A->D UV/Vis Light E Inert Atmosphere (N₂, Ar) B->E F Cold Storage (2-8°C) B->F H Antioxidant Addition B->H C->E C->F C->H G Light Protection (Amber Vial) D->G

Caption: Overview of potential degradation pathways and preventative measures.

Analytical Methodologies

A robust, stability-indicating analytical method is crucial for monitoring the purity of Cyclopentyl 2-(morpholinomethyl)phenyl ketone.

Recommended Technique: UPLC-UV/MS
  • Rationale: Ultra-Performance Liquid Chromatography (UPLC) offers higher resolution and faster analysis times compared to conventional HPLC, which is beneficial for separating closely eluting impurities. Coupling with a UV/Photodiode Array (PDA) detector allows for the quantification of the main component and impurities, while a Mass Spectrometer (MS) detector provides molecular weight information for impurity identification.

  • Starting Method Parameters:

    • Column: A reversed-phase C18 or Phenyl-Hexyl column (e.g., < 2 µm particle size, ~2.1 x 100 mm) is a good starting point. The phenyl-hexyl phase can offer alternative selectivity for aromatic compounds.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A shallow gradient from low to high organic content (e.g., 10-95% B over 10 minutes) should be evaluated to ensure separation of potential degradants.

    • Flow Rate: ~0.4-0.6 mL/min

    • Column Temperature: 30-40 °C

    • Detection: UV detection at a wavelength of maximum absorbance for the parent compound, and PDA for peak purity analysis. MS detection in positive ion mode to observe the protonated molecule [M+H]⁺.

This guide provides a comprehensive framework for understanding and preventing the oxidative degradation of Cyclopentyl 2-(morpholinomethyl)phenyl ketone. By implementing these best practices and utilizing the troubleshooting guide, researchers can ensure the quality and reliability of their experimental results.

References

  • Singh, S., & Bakshi, M. (2000). Guidance on Conduct of Stress Tests to Determine Inherent Stability of Drugs. Pharmaceutical Technology, 24-35. [Link]

  • GasN₂. (2024, May 21). Blanketing: protecting the integrity of your products with inert gas. GasN2. [Link]

  • Linde. Inerting in the chemical industry. [Link]

  • Kearns, E. A., & Volante, R. P. (2004). Novel rearrangements of an N-oxide degradate formed from oxidation of a morpholine acetal substance P antagonist. Journal of Pharmaceutical Sciences, 93(8), 1957–1961. [Link]

  • Air Products. Packaging, Inerting and Blanketing. [Link]

  • De Alwis Watuthanthrige, N., Weerasinghe, M. A. S. N., & Konkolewicz, D. (2025). Changing Self‐Assembly Through Degradation: Phenyl Vinyl Ketone Polymer Nanoparticles Under Light. Angewandte Chemie. [Link]

  • Google Patents. (n.d.).
  • Al-Tamiemi, E. O., & Jaber, S. (2018). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s). [Link]

  • Kavanagh, P., Angelov, D., O'Brien, J., Fox, J., O'Donnell, C., & Ryder, S. (2013). Characterization of synthetic routes to 'Bromo-DragonFLY' and benzodifuranyl isopropylamine homologues utilizing ketone intermediates. Part 1: synthesis of ketone precursors. Drug Testing and Analysis, 5(6), 439-451. [Link]

  • De Alwis Watuthanthrige, N., Weerasinghe, M. A. S. N., & Konkolewicz, D. (2025). Changing Self‐Assembly Through Degradation: Phenyl Vinyl Ketone Polymer Nanoparticles Under Light. ResearchGate. [Link]

  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Itoh, T. (2007). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 6(4), 239-246. [Link]

  • An, X., Chen, Z., & Li, B. (2021). An efficient and practical aerobic oxidation of benzylic methylenes by recyclable N-hydroxyimide. RSC Advances, 11(6), 3465-3469. [Link]

  • Dabrowska, M., & Starek, M. (2022). UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. Processes, 10(12), 2498. [Link]

  • Agilent. (2020, March 12). A Comprehensive Approach to Targeted and Untargeted Screening Methodology for Emerging Synthetic Fentanyl Analogues. [Link]

  • Chen, X., et al. (2025). Selective photodegradation of ketone-based polymers. ChemRxiv. [Link]

  • De Alwis Watuthanthrige, N., Weerasinghe, M. A. S. N., Oestreicher, Z., & Konkolewicz, D. (2023). Controlled Photodegradation of Phenyl Vinyl Ketone Polymers by Reinforcement with Softer Networks. RSC. [Link]

  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability testing of pharmaceutical products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

  • Poupin, P., et al. (1999).

Technical Support Center: Crystallization Optimization for Cyclopentyl 2-(morpholinomethyl)phenyl ketone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the crystallization of Cyclopentyl 2-(morpholinomethyl)phenyl ketone .

Due to its highly lipophilic core (cyclopentyl and phenyl groups) paired with a flexible, weakly basic morpholine ring, this molecule resists orderly crystal packing. The steric hindrance between the ortho-substituted morpholinomethyl group and the bulky cyclopentyl ketone further complicates lattice formation. Consequently, researchers frequently encounter phase separation, impurity entrapment, and poor yields. This guide provides field-proven, self-validating troubleshooting protocols to establish a robust crystallization process.

Section 1: Troubleshooting Liquid-Liquid Phase Separation (Oiling Out)

Q: During cooling crystallization, my solution turns cloudy and forms a dense, viscous oil at the bottom of the reactor instead of yielding crystals. What is happening thermodynamically?

A: You are observing Liquid-Liquid Phase Separation (LLPS), commonly referred to in the pharmaceutical industry as "oiling out"[1]. This occurs when the supersaturated solution enters a miscibility gap before reaching the metastable zone required for crystal nucleation. For Cyclopentyl 2-(morpholinomethyl)phenyl ketone, the lipophilic domains repel polar solvents, while the morpholine nitrogen hydrogen-bonds with them. This creates a thermodynamic preference for the solute to separate into a highly concentrated, disordered liquid phase rather than a rigid crystal lattice[2].

Q: Why does oiling out ruin the purity of my final API?

A: Oiling out is catastrophic for purity because the solute-rich oil droplets act as a highly efficient, non-selective solvent for structurally related impurities (e.g., regioisomers or over-alkylation byproducts)[1]. When this oil eventually solidifies, the impurities are permanently entrapped within the amorphous or poorly crystalline matrix.

Q: How can I bypass the LLPS boundary to achieve high-purity crystals?

A: You must alter the thermodynamic trajectory to intersect the solubility curve before the binodal (LLPS) curve. This is achieved by selecting a solvent system with a shallower solubility curve, lowering the initial supersaturation, and introducing seed crystals just above the oiling-out temperature to consume supersaturation before LLPS can occur[3].

Protocol 1: Seeded Cooling Crystallization to Bypass LLPS

Self-Validation Check: Use an in-line Focused Beam Reflectance Measurement (FBRM) probe. The absence of spherical droplet counts confirms LLPS has been bypassed.

  • Dissolution: Dissolve the crude Cyclopentyl 2-(morpholinomethyl)phenyl ketone in a 70:30 (v/v) mixture of Isopropyl Acetate (IPAc) and Heptane at 60°C to achieve a concentration of 150 mg/mL.

  • Clarification: Polish filter the hot solution through a 0.22 µm PTFE membrane into a pre-heated crystallizer to remove heterogeneous nucleants.

  • Cooling & Seeding: Cool the solution at a controlled rate of 0.2°C/min to 45°C. Add 1-2 wt% of highly pure, milled seed crystals of the free base.

  • Isothermal Aging: Hold the suspension isothermally at 45°C for 2 hours. Causality: This allows the seed bed to grow and consume the supersaturation, ensuring the solute concentration drops safely below the binodal LLPS boundary.

  • Desupersaturation: Resume cooling at 0.1°C/min down to 5°C.

  • Isolation: Filter the resulting suspension, wash with cold Heptane (5°C), and dry under vacuum at 30°C.

LLPS_Pathway Start Hot Supersaturated Solution Cool Rapid Cooling (No Seeding) Start->Cool Seed Controlled Cooling + Seeding at 45°C Start->Seed Binodal Crosses Binodal Curve (Miscibility Gap) Cool->Binodal Metastable Stays in Metastable Zone (Consumes Supersaturation) Seed->Metastable LLPS Oiling Out (LLPS) Impurity Entrapment Binodal->LLPS Crystal High-Purity Crystalline Solid Metastable->Crystal

Thermodynamic pathways comparing rapid cooling (oiling out) vs. seeded crystallization.

Section 2: Antisolvent Crystallization for Purity Enhancement

Q: I want to use antisolvent crystallization to improve the purity of the ketone. How do I prevent rapid precipitation and agglomeration?

A: Antisolvent crystallization reduces the solubility of the API by adding a miscible solvent in which the API is sparingly soluble[4]. However, rapid addition creates high local supersaturation at the injection point, leading to primary nucleation, agglomeration, and mother liquor entrapment[5]. To optimize purity, the antisolvent must be added at a strictly controlled rate, ideally using a submerged dip-tube to ensure rapid micromixing and prevent localized concentration spikes[6].

Quantitative Data: Antisolvent System Comparison

The following table summarizes the impact of solvent choice and addition kinetics on the purity and morphology of Cyclopentyl 2-(morpholinomethyl)phenyl ketone.

SolventAntisolventAddition KineticsYield (%)Purity (HPLC Area %)Morphological Observation
EthanolWaterFast (Dropwise)92.096.5Agglomerates, heavy oiling out
EthanolWaterSlow (Pumped)88.598.2Small needles, minor aggregation
IPAcHeptaneFast (Dropwise)85.097.1Fines, poor filtration kinetics
IPAc Heptane Slow (Pumped) + Seed 89.0 99.6 Large, well-defined prisms
Protocol 2: Optimized Antisolvent Crystallization

Self-Validation Check: The "Cloud Point Titration" step ensures the system is exactly at the solubility limit before seeding, validating the thermodynamic state regardless of minor batch-to-batch concentration variations.

  • Preparation: Dissolve the API in Isopropyl Acetate (IPAc) at 200 mg/mL at 25°C under moderate agitation (250 RPM).

  • Cloud Point Titration: Pump in Heptane (antisolvent) at 0.05 mass equivalents per minute until the solution becomes faintly turbid.

  • Equilibration: Immediately add 5% (v/v) IPAc to clear the solution. You are now perfectly positioned at the edge of the metastable zone.

  • Seeding: Introduce 1 wt% seed crystals. Age the suspension for 1 hour at 25°C to establish a robust crystal surface area.

  • Continuous Addition: Resume Heptane addition via a submerged dip-tube at a strictly controlled rate of 0.02 mass equivalents per minute until a final IPAc:Heptane volumetric ratio of 1:4 is reached.

  • Aging and Isolation: Age the slurry for 2 hours to relieve residual supersaturation, filter, and wash with pure Heptane.

Antisolvent_Workflow A API in IPAc (200 mg/mL, 25°C) B Titrate Heptane to Cloud Point A->B C Add 5% IPAc (Clear Solution) B->C D Add 1 wt% Seeds Age 1 Hour C->D E Slow Heptane Addition (0.02 eq/min) D->E F Filter & Wash (>99.5% Purity) E->F

Step-by-step workflow for controlled antisolvent crystallization to maximize purity.

Section 3: Salt Screening & Formation (Basic Nitrogen)

Q: The free base of Cyclopentyl 2-(morpholinomethyl)phenyl ketone remains difficult to crystallize. Should I consider a salt form?

A: Absolutely. The morpholine ring contains a basic nitrogen with a pKa typically around 7.0–8.0. For basic APIs with a pKa≥5.0 , salt formation is a highly recommended strategy to improve crystallinity, solubility, and chemical stability[7]. By reacting the basic nitrogen with a strong acid, you form an ionic bond that significantly increases the lattice energy of the solid state, thereby completely overriding the lipophilic tendency of the molecule to oil out[8].

Q: How do I select the right acid and avoid disproportionation?

A: Disproportionation occurs when the salt converts back to the free base and acid, usually driven by the microenvironmental pH exceeding the pHmax​ of the salt[8]. To mitigate this, apply the "Rule of 3": select counterions with a pKa at least 3 units lower than the API's pKa . For this morpholine derivative, Hydrochloric acid ( pKa -3), Methanesulfonic acid ( pKa -1.9), and Maleic acid ( pKa 1.9) are prime candidates.

Protocol 3: High-Throughput Salt Screening

Self-Validation Check: Orthogonal solid-state characterization (XRPD + DSC) ensures that the isolated solid is a true crystalline salt and not an amorphous precipitate or a physical mixture of the free base and acid[9].

  • Stock Solution: Prepare a 0.1 M stock solution of Cyclopentyl 2-(morpholinomethyl)phenyl ketone free base in a moderately polar solvent (e.g., THF or Acetone).

  • Acid Dispensing: In a 96-well glass plate, dispense 1.05 molar equivalents of various pharmaceutically acceptable acids (e.g., HCl, H2SO4, Methanesulfonic acid, p-Toluenesulfonic acid, Maleic acid) into separate wells[10].

  • Reaction & Mixing: Add 500 µL of the API stock solution to each well. Seal the plate and heat to 50°C with orbital shaking for 1 hour to ensure complete protonation.

  • Cooling & Evaporation: Program the incubator to cool to 5°C at 0.1°C/min. If no solids form after 24 hours, unseal the plate and allow slow evaporation of the solvent.

  • Characterization: Harvest the resulting solids. Analyze via X-ray Powder Diffraction (XRPD) to confirm long-range crystalline order, and Differential Scanning Calorimetry (DSC) to determine the melting point and evaluate polymorphic purity[9].

Salt_Screening Start Determine API pKa (Morpholine N) Check Is pKa > 5.0? Start->Check Salt Initiate Salt Screening (Acids with pKa < 2) Check->Salt Yes Cocrystal Initiate Cocrystal Screening Check->Cocrystal No Screen React API + Acid (THF/Acetone) Salt->Screen Solid Solid Precipitates? Screen->Solid Analyze XRPD & DSC Characterization Solid->Analyze Yes Evap Slow Evaporation / Antisolvent Addition Solid->Evap No Evap->Analyze

Decision logic for salt screening based on pKa and subsequent crystallization steps.

References

  • Oiling Out in Crystallization Mettler Toledo[Link]

  • Effect of Liquid-Liquid Phase Separation During Crystallization LUT University (LUTPub)[Link]

  • Antisolvent Crystallization RM@Schools (CNR) [Link]

  • Oiling-Out: Insights from Gibbsian Surface Thermodynamics by Stability Analysis Langmuir (ACS Publications)[Link]

  • Polymorph, Salt & Cocrystal Screening Veranova[Link]

  • A high throughput screening method for the nano-crystallization of salts of organic cations National Institutes of Health (NIH)[Link]

  • Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization National Institutes of Health (NIH) / PMC[Link]

  • How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations Crystal Pharmatech[Link]

  • Processes involving the use of antisolvent crystallization (WO2006045795A2)

Sources

Technical Support Center: Optimizing the Synthesis of Cyclopentyl 2-(morpholinomethyl)phenyl ketone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Cyclopentyl 2-(morpholinomethyl)phenyl ketone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important reaction, focusing on minimizing byproduct formation and maximizing yield and purity.

The synthesis of Cyclopentyl 2-(morpholinomethyl)phenyl ketone is a classic example of a Mannich reaction, a three-component condensation involving an active hydrogen compound (Cyclopentyl phenyl ketone), formaldehyde, and a secondary amine (morpholine).[1] While powerful, this reaction is often accompanied by side reactions that can complicate purification and reduce overall efficiency. This guide provides in-depth, experience-based solutions to common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

This section addresses the most common issues researchers face. Each answer provides a concise explanation and directs you to more detailed troubleshooting guides where applicable.

Q1: What are the most common byproducts in this reaction?

A1: The primary byproducts typically arise from several competing pathways:

  • Bis-aminomethylation: Reaction at the second α-position of the cyclopentyl ring, leading to a di-substituted product. This is more likely if the reaction is run for too long or at elevated temperatures.

  • Self-Condensation of Ketone: An aldol-type condensation between two molecules of the starting ketone, particularly under strongly basic or acidic conditions.

  • N,N'-Methylenebis(morpholine): Formed by the reaction of formaldehyde with excess morpholine. This is often observed when the stoichiometry is not carefully controlled.

  • Polymerization: Formaldehyde can polymerize, especially in aqueous solutions or under acidic conditions, leading to the formation of paraformaldehyde-like residues.

Q2: My reaction shows low conversion of the starting ketone. What are the likely causes?

A2: Low conversion is often traced back to three main factors:

  • Inactive Formaldehyde Source: Paraformaldehyde can be of variable quality and may not depolymerize efficiently. Using a fresh, high-purity source or generating formaldehyde gas in situ is recommended.

  • Poor Iminium Ion Formation: The first step of the Mannich reaction is the formation of the Eschenmoser's salt precursor (morpholinomethyl cation) from morpholine and formaldehyde.[2] This step can be inefficient if the pH is not optimal (mildly acidic conditions are often preferred) or if the reagents are of low quality.

  • Sub-optimal Temperature: While high temperatures can lead to byproducts, temperatures that are too low may result in a sluggish reaction. The optimal temperature is typically a balance between reaction rate and selectivity.

Q3: I'm observing a significant high molecular weight impurity. What is it and how can I prevent it?

A3: A high molecular weight impurity is often the bis-aminomethylated product. This occurs when a second morpholinomethyl group is added to the cyclopentyl ring. To prevent this, strict control over stoichiometry is crucial. Using a slight excess of the ketone relative to the amine and formaldehyde can favor the mono-adduct. Additionally, monitoring the reaction closely by TLC or HPLC and stopping it once the starting material is consumed can prevent over-reaction. See Troubleshooting Guide 1 for a detailed protocol.

Q4: How critical is the choice of solvent?

A4: The solvent plays a critical role in stabilizing intermediates and influencing reaction rates.[3] Protic solvents like ethanol or methanol are commonly used as they can help to solubilize the reagents and stabilize the charged iminium ion intermediate.[2] However, in some cases, aprotic solvents can provide better selectivity. A solvent screen is often a valuable optimization step.

SolventTypical ObservationRecommendation
Ethanol/Methanol Good general-purpose solvents, facilitate iminium ion formation.[1]Excellent starting point for optimization.
Isopropanol Can sometimes offer better selectivity and easier workup.Consider if byproduct formation is high in EtOH/MeOH.
Acetonitrile (MeCN) Aprotic polar solvent, can alter reaction pathway.Useful for difficult substrates or when protic solvents lead to side reactions.
Toluene Non-polar, can be used for azeotropic removal of water.Consider for reactions run at higher temperatures to drive equilibrium.

Q5: My final product is difficult to purify and shows persistent impurities. What purification strategies do you recommend?

A5: The basic nature of the morpholine moiety allows for straightforward purification. An acid-base workup is highly effective. Dissolve the crude product in a non-polar organic solvent (e.g., ethyl acetate) and extract with dilute aqueous acid (e.g., 1M HCl). The desired product will move to the aqueous phase, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and the pure product extracted back into an organic solvent.[4] For stubborn impurities, column chromatography on silica gel is an option, but the basic nature of the product may require pre-treating the silica with a base like triethylamine to prevent streaking.[5]

Troubleshooting Guides

Guide 1: Minimizing Bis-Aminomethylation and Other High MW Byproducts

The formation of di-substituted and oligomeric byproducts is a primary challenge. This guide provides a systematic approach to favor the desired mono-aminomethylation.

Core Principle: The key is to control the concentration of the highly reactive electrophile (iminium ion) and to use the ketone as the limiting reagent in its enol/enolate form.

Troubleshooting Workflow

G start High MW Byproducts Detected check_stoich Verify Stoichiometry (Ketone:Amine:CH2O) 1.1 : 1.0 : 1.0 start->check_stoich check_temp Review Reaction Temp. Is it > 60°C? check_stoich->check_temp Yes sol_stoich Adjust Stoichiometry: Use slight excess of Ketone check_stoich->sol_stoich No check_time Review Reaction Time Is it > 12h? check_temp->check_time No sol_temp Reduce Temperature Target 40-50°C check_temp->sol_temp Yes sol_time Monitor by TLC/HPLC Stop reaction upon SM consumption check_time->sol_time Yes end_node Optimized Reaction: Mono-adduct Favored check_time->end_node No sol_stoich->end_node sol_temp->end_node sol_time->end_node

Caption: Troubleshooting workflow for minimizing high MW byproducts.

Optimized Experimental Protocol:

  • Reagent Preparation: In a three-necked flask under a nitrogen atmosphere, dissolve morpholine (1.0 eq) in anhydrous ethanol (5 mL per mmol of morpholine).

  • Iminium Ion Pre-formation (Recommended): Cool the solution to 0°C. Add paraformaldehyde (1.0 eq) and a catalytic amount of acetic acid (0.1 eq). Stir at room temperature for 1 hour. This pre-formation step helps control the concentration of the reactive electrophile.[6]

  • Substrate Addition: Add Cyclopentyl phenyl ketone (1.1 eq) dropwise to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to 45-50°C. Monitor the reaction progress every hour using TLC or LC-MS.

  • Workup: Once the starting ketone is consumed (typically 4-8 hours), cool the reaction to room temperature. Quench with an equal volume of water and proceed with the acid-base extraction as described in FAQ Q5.

Guide 2: Addressing Low Reaction Conversion

Low conversion often stems from issues with reagent activity or reaction conditions. This guide focuses on ensuring the reaction proceeds efficiently.

Core Principle: The reaction rate is dependent on the successful formation of both the nucleophilic enol/enolate form of the ketone and the electrophilic iminium cation.

Mechanistic Insight: Competing Pathways

G reactants Ketone + Morpholine + CH2O iminium Iminium Cation (Electrophile) reactants->iminium Acid/Base Catalysis enol Ketone Enol (Nucleophile) reactants->enol Acid/Base Catalysis byproduct1 Reagent Degradation (e.g., CH2O Polymerization) reactants->byproduct1 product Desired Product (Mannich Base) iminium->product C-C Bond Formation byproduct2 Stalled Reaction (Low Reactivity) iminium->byproduct2 enol->product C-C Bond Formation enol->byproduct2

Caption: Desired reaction pathway versus common failure modes.

Protocol for Enhancing Conversion:

  • Reagent Quality Check:

    • Paraformaldehyde: Use a recently purchased bottle. If in doubt, perform a small-scale test reaction or use a freshly prepared formaldehyde solution from a reliable source.

    • Solvent: Ensure the use of anhydrous solvent if water-sensitive side reactions are suspected.

  • Catalyst and pH Control:

    • The reaction is often catalyzed by either acid or base.[2] A systematic approach is best.

    • Acid Catalysis: Add 0.1 equivalents of acetic acid or use morpholine hydrochloride directly. This promotes iminium ion formation.

    • Base Catalysis: A catalytic amount of a non-nucleophilic base can promote enolization of the ketone. However, this can also increase the risk of aldol condensation.

  • Order of Addition:

    • As described in Guide 1, pre-forming the iminium ion before adding the ketone is often the most reliable method. This ensures the electrophile is readily available to be trapped by the enol.[1]

  • Temperature Optimization:

    • If the reaction is sluggish at 40-50°C, consider a modest increase to 60-65°C, while carefully monitoring for the appearance of byproducts by TLC. Refluxing is generally not recommended unless all other options are exhausted.[4]

References

  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. PMC. [Link]

  • Cyclopentenone synthesis. Organic Chemistry Portal. [Link]

  • Advances in the Chemistry of Mannich Bases. Acc. Chem. Res. 1971, 4, 7, 232–239. [Link]

  • Aminomethylation of Aryl Halides using α-Silylamines Enabled by Ni/Photoredox Dual Catalysis. PMC. [Link]

  • Synthetic process of cyclopentyl phenyl ketone.
  • Method for purification of ketones.
  • Enantioselective reduction of ketones. Wikipedia. [Link]

  • Application of the Mannich reaction in the structural modification of natural products. PMC. [Link]

  • Direct organocatalytic enantioselective [alpha]-aminomethylation of ketones. ResearchGate. [Link]

  • Preparation of Cyclopent-2-enone Derivatives via the Aza- Piancatelli Rearrangement. Organic Syntheses. [Link]

  • Newly Synthesized Morpholinyl Mannich Bases as Corrosion Inhibitors for N80 Steel in Acid Environment. MDPI. [Link]

  • Kinetic Study of OH Radical Reactions with Cyclopentenone Derivatives. PMC. [Link]

  • Aminomethylations of electron-deficient compounds—bringing iron photoredox catalysis into play. RSC Publishing. [Link]

  • Selective Reduction of Ketones and Aldehydes in Continuous-Flow Microreactor—Kinetic Studies. MDPI. [Link]

  • Solvent effect on Mannich reaction. ResearchGate. [Link]

  • (PDF) Phenolic Structure and Colour in Mannich Reaction Products. ResearchGate. [Link]

  • Process for the production of cyclopentyl 2-thienyl ketone.
  • Ketone Reduction. Wordpress. [Link]

  • Reductive Amination of Ketonic Compounds Catalyzed by Cp*Ir(III) Complexes Bearing a Picolinamidato Ligand. ACS Publications. [Link]

  • Purification of ketones.
  • Enantioselective alkynylation of cyclopentanone: Synthesis, dimerization, and cross-coupling transformations of 1-ethynylcyclope. Chemical Review and Letters. [Link]

  • One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid. ThaiScience. [Link]

  • Stoichiometric Reductions of Alkyl-Substituted Ketones and Aldehydes to Borinic Esters. RSC Publishing. [Link]

  • Syntheses of Amines: Substitution Reactions. YouTube. [Link]

  • Retrosynthesis of Cyclopentanone Reactions. Scribd. [Link]

  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. MDPI. [Link]

  • Accessing polysubstituted 2-cyclopentenones via base-mediated annulation of β-keto esters and phenacyl bromides. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • AMINOMETHYLATION OF DIHYDROXYACETOPHENONES. CyberLeninka. [Link]

Sources

Resolving baseline noise in LC-MS analysis of Cyclopentyl 2-(morpholinomethyl)phenyl ketone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for LC-MS Analysis. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals working with Cyclopentyl 2-(morpholinomethyl)phenyl ketone .

This compound presents unique chromatographic and mass spectrometric challenges. Structurally, it combines lipophilic moieties (cyclopentyl and phenyl rings) with a highly polar, basic morpholine headgroup. In positive Electrospray Ionization (ESI+), the tertiary amine of the morpholine ring readily protonates, yielding a strong [M+H]⁺ signal. However, this same basicity makes it highly susceptible to secondary interactions with stationary phases and system hardware, frequently manifesting as severe baseline noise, peak tailing, and carryover.

Below is a comprehensive troubleshooting guide, diagnostic workflow, and protocol set engineered to establish a self-validating system for your LC-MS assays.

Part 1: Diagnostic Workflow for Baseline Noise

Before adjusting your instrument parameters, you must establish the causality of the noise. The following logical tree isolates chemical, systemic, and hardware-induced baseline anomalies.

Troubleshooting Start High Baseline Noise Detected in LC-MS IsConstant Is the noise constant across the gradient? Start->IsConstant ConstantYes Yes: Systemic/Solvent Issue IsConstant->ConstantYes Entire Run ConstantNo No: Localized/Chemical Issue IsConstant->ConstantNo Specific RTs Solvents Check Solvent Purity (LC-MS Grade Required) ConstantYes->Solvents Source Clean ESI Source & Desolvation Capillary ConstantYes->Source Carryover Morpholine Carryover (Check Blank Injections) ConstantNo->Carryover Silanols Silanol Interactions (Check Peak Tailing) ConstantNo->Silanols

Diagnostic workflow for isolating LC-MS baseline noise sources.

Part 2: Frequently Asked Questions (Troubleshooting Q&A)

Q1: My ESI+ chromatogram shows a consistently high background noise level across the entire run. What is causing this? A: Constant baseline noise is almost always systemic, stemming from either solvent contamination or a dirty ionization source. Organic solvents used in LC often contain contaminants that absorb strongly or ionize efficiently, causing fluctuating baselines and directly degrading your Limit of Detection (LOD)[1]. Furthermore, the use of lower-tier (HPLC-grade) solvents can introduce trace metals and particulates that promote the formation of methanol, water, and sodium clusters in ESI+, drastically increasing baseline noise[2]. Actionable Insight: Purge your system and replace all mobile phases with certified LC-MS grade solvents[3].

Q2: The baseline looks fine initially, but after the ketone elutes, the baseline remains elevated and noisy for the rest of the gradient. Why? A: This is a classic symptom of severe peak tailing blending into the baseline, driven by the morpholine group. Early reversed-phase columns (Type A silica) contain active, anionic silanol groups[4]. The protonated morpholine nitrogen undergoes strong ion-exchange interactions with these silanols[4]. Because dilute formic acid (0.1%) has a very low ionic strength, it is often insufficient to mask these silanol interactions, leading to severe overload tailing even at modest analyte concentrations[5]. Actionable Insight: Switch to a high-purity, highly endcapped Type B silica column or a Charged Surface Hybrid (CSH) column, which provides a slight positive surface charge to repel the basic morpholine group.

Q3: I switched from Formic Acid (FA) to Trifluoroacetic Acid (TFA) to fix the tailing. The baseline noise is gone, but my MS signal dropped by 90%. How do I balance this? A: TFA is a strong ion-pairing reagent. It effectively neutralizes silanol groups and pairs with the basic amine, resulting in sharp peaks and a quiet baseline[4]. However, TFA causes massive ion suppression in the ESI source because its strong ion pairs do not easily dissociate in the gas phase. To maintain MS sensitivity, you must use Formic Acid[3]. If FA causes unacceptable optical or MS baseline noise, consider upgrading your system's fluidics. Recent studies demonstrate that using large volume mixers (e.g., 340 µL) in the LC system can reduce baseline noise up to 3-fold in FA-based assays while maintaining maximum peak intensity in the MS[6].

Q4: I am seeing "ghost peaks" and baseline humps in my blank injections after running high concentrations of the compound. How do I stop this carryover? A: The lipophilic cyclopentyl and phenyl groups, combined with the basic amine, make this compound prone to adsorbing onto metal surfaces (autosampler needles, capillaries) and precipitating in the ESI source if desolvation is inadequate[2]. If you are injecting samples from a complex matrix or using a total dissolution protocol, the analyte and matrix can deposit in the source, causing serious sensitivity issues and noise[2]. Actionable Insight: Implement a post-column divert valve to send the LC effluent to waste during the first and last minutes of the run[2]. Follow the decontamination protocol below.

Part 3: Quantitative Data & Mobile Phase Selection

Selecting the correct mobile phase modifier is a critical compromise between chromatographic efficiency and MS ionization efficiency.

Table 1: Impact of Mobile Phase Additives on Cyclopentyl 2-(morpholinomethyl)phenyl ketone Analysis

Modifier (Aqueous & Organic)MS Sensitivity (ESI+)Baseline Noise LevelPeak Shape (Morpholine)Mechanistic Causality
0.1% Formic Acid (FA) Optimal (Highest S/N)Moderate to HighModerate TailingLow ionic strength allows silanol interactions[5], but excellent gas-phase protonation[3].
0.1% Trifluoroacetic Acid (TFA) Poor (>80% Suppression)Very LowExcellent (Sharp)Strong ion-pairing masks silanols but prevents gas-phase ion release.
10 mM Ammonium Formate + 0.1% FA GoodLowGoodBuffer increases ionic strength, suppressing silanol interactions while maintaining volatility for MS.

Part 4: Experimental Protocols

To ensure a self-validating system, execute the following protocols sequentially when baseline noise exceeds your system suitability thresholds.

Protocol A: System Passivation and Carryover Elimination

This protocol strips adsorbed morpholine derivatives from the LC fluidics and autosampler.

  • Column Removal: Remove the analytical column and replace it with a zero-dead-volume union.

  • Solvent Preparation: Prepare a wash solution of 50:50 Methanol:Water containing 0.5% Formic Acid (use LC-MS grade only)[3]. The elevated acid concentration disrupts ionic bonds between the morpholine nitrogen and metal surfaces.

  • System Flush: Route the flow directly to waste (bypass the MS). Pump the wash solution at 1.0 mL/min for 30 minutes.

  • Autosampler Wash: Perform 10 consecutive "blank" injections of the wash solution at the maximum injection volume to flush the needle and injection loop.

  • Re-equilibration: Flush the system with your standard mobile phase (e.g., 0.1% FA in Water/Acetonitrile) for 15 minutes before reconnecting the column.

Protocol B: ESI Source Optimization for Lipophilic Basic Ketones

To prevent source deposition and cluster formation[2]:

  • Temperature Optimization: Increase the desolvation gas temperature (e.g., 400–500 °C) to ensure complete evaporation of the highly aqueous initial mobile phase. The lipophilic cyclopentyl group requires sufficient thermal energy to prevent droplet precipitation.

  • Divert Valve Implementation: Program the LC-MS divert valve to direct flow to the MS only between the expected retention time window (e.g., 2.0–4.5 minutes). Route all flow from 0–2.0 min and 4.5–end to waste[2].

  • Cone Wash: If your MS is equipped with an active source exhaust or cone wash, ensure a steady flow (e.g., 50 µL/min) of 50:50 Methanol:Water to continuously clean the sampling orifice during the run.

References

  • Ion-Pairing Selection and Mixer Considerations in the Development of LC-MS Workflows. Waters Corporation. Available at:[Link]

  • Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases in RP. Phenomenex. Available at:[Link]

  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Chromatography Online. Available at:[Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Chromatography Online. Available at:[Link]

Sources

Validation & Comparative

A Comparative Guide to the Bioanalytical Method Validation of Cyclopentyl 2-(morpholinomethyl)phenyl ketone by LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Method Development and Validation for Novel Small Molecules

In the landscape of drug discovery and development, the robust quantification of new chemical entities in biological matrices is a cornerstone of preclinical and clinical research. The journey from a promising compound to a therapeutic candidate is paved with rigorous testing, where accurate and reliable bioanalytical data are paramount for pharmacokinetic, toxicokinetic, and bioequivalence studies.[1][2] This guide provides an in-depth comparison of three common sample preparation techniques for the validation of a bioanalytical method for Cyclopentyl 2-(morpholinomethyl)phenyl ketone, a hypothetical novel small molecule, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

This document is structured to provide not just a set of protocols, but a logical framework for decision-making in the bioanalytical laboratory. We will explore the "why" behind the "how," grounding our experimental designs in the harmonized principles of the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[3][4][5][6][7][8][9]

The Analyte: Cyclopentyl 2-(morpholinomethyl)phenyl ketone

While a specific validated method for this compound is not publicly available, its structure suggests key physicochemical properties that will guide our method development. As a ketone with a morpholine group, it is expected to be a basic compound with moderate polarity and a molecular weight in the range of 250-350 g/mol . These characteristics are crucial in selecting the appropriate sample preparation and chromatographic conditions.

A Tale of Three Extractions: A Comparative Overview

The goal of sample preparation is to isolate the analyte of interest from the complex biological matrix, removing interferences that could compromise the accuracy and precision of the analysis.[1] We will compare three widely used techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

  • Protein Precipitation (PPT): The simplest and fastest method, where a solvent is added to precipitate proteins, which are then removed by centrifugation.[10][11] It is often the first choice for high-throughput screening.

  • Liquid-Liquid Extraction (LLE): A technique based on the differential solubility of the analyte in two immiscible liquids.[12][13] It can provide cleaner extracts than PPT but is more labor-intensive.

  • Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away.[12][13][14] It generally yields the cleanest extracts but is the most complex and costly of the three.

Experimental Design & Protocols

The following protocols are designed for the extraction of Cyclopentyl 2-(morpholinomethyl)phenyl ketone from human plasma. An internal standard (IS), ideally a stable isotope-labeled version of the analyte, should be used to compensate for variability during sample processing and analysis.[15]

Proposed LC-MS/MS Parameters
ParameterCondition
LC System UHPLC system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient A linear gradient from 5% to 95% B over 3 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Protocol 1: Protein Precipitation (PPT)
  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95% A, 5% B).

  • Inject into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)
  • To 100 µL of plasma sample, add the internal standard and 50 µL of 1M sodium hydroxide to basify the sample.

  • Add 600 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex for 5 minutes to facilitate the transfer of the analyte into the organic phase.

  • Centrifuge at 5,000 x g for 5 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE)
  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: To 100 µL of plasma sample, add the internal standard and 200 µL of 4% phosphoric acid in water. Load the entire mixture onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interferences.

  • Elution: Elute the analyte and internal standard with 500 µL of 5% ammonium hydroxide in methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

  • Injection: Inject into the LC-MS/MS system.

Visualizing the Workflow

Bioanalytical_Method_Validation_Workflow cluster_Preparation Sample Preparation cluster_Analysis Analysis & Validation PPT Protein Precipitation LCMS LC-MS/MS Analysis PPT->LCMS LLE Liquid-Liquid Extraction LLE->LCMS SPE Solid-Phase Extraction SPE->LCMS Validation Method Validation (ICH M10) LCMS->Validation Data Data Review & Reporting Validation->Data

Caption: Overall workflow for the validation of a bioanalytical method.

Sample_Preparation_Workflows cluster_PPT Protein Precipitation (PPT) cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) p1 Plasma + ACN/IS p2 Vortex & Centrifuge p1->p2 p3 Collect Supernatant p2->p3 p4 Evaporate & Reconstitute p3->p4 l1 Plasma + Base + MTBE/IS l2 Vortex & Centrifuge l1->l2 l3 Collect Organic Layer l2->l3 l4 Evaporate & Reconstitute l3->l4 s1 Condition Cartridge s2 Load Sample s1->s2 s3 Wash s2->s3 s4 Elute s3->s4 s5 Evaporate & Reconstitute s4->s5

Caption: Step-by-step workflows for each sample preparation technique.

Method Validation According to ICH M10 Guidelines

A full validation of a bioanalytical method is required to ensure its reliability for its intended purpose.[5][8] The following parameters must be assessed:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte from other components in the sample.[4][8]

  • Accuracy and Precision: Accuracy is the closeness of the measured value to the true value, while precision is the degree of scatter between a series of measurements.[2][4]

  • Calibration Curve: A series of standards of known concentrations used to quantify the analyte in unknown samples.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[16]

  • Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components.[15][17][18][19][20]

  • Recovery: The efficiency of the extraction procedure.[21]

  • Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.[22][23][24]

Comparative Performance Analysis

The choice of sample preparation method will significantly impact the performance of the bioanalytical assay. The following tables summarize the expected performance of each technique for the analysis of Cyclopentyl 2-(morpholinomethyl)phenyl ketone.

Table 1: Comparison of Recovery and Matrix Effect

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Recovery (%) 85 - 10570 - 90> 90
Matrix Effect (%) High variability (potential for significant ion suppression or enhancement)Moderate variabilityLow variability (minimal ion suppression/enhancement)

Table 2: Comparison of Accuracy and Precision

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Intra-day Accuracy (% Bias) ± 10%± 8%± 5%
Intra-day Precision (%RSD) < 10%< 8%< 5%
Inter-day Accuracy (% Bias) ± 12%± 10%± 7%
Inter-day Precision (%RSD) < 12%< 10%< 7%

Table 3: Comparison of Stability Assessment

Stability TestProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Freeze-Thaw Stability AcceptableAcceptableAcceptable
Bench-Top Stability AcceptableAcceptableAcceptable
Long-Term Stability AcceptableAcceptableAcceptable
Post-Preparative Stability Potentially lower due to residual matrix componentsGoodExcellent

The Causality Behind Experimental Choices

  • Protein Precipitation: While fast and offering good recovery, the "dirtiness" of the resulting extract can lead to significant matrix effects.[15][17][19] This can compromise the robustness of the assay, especially for long analytical runs. The high organic content of the final extract may also lead to poor peak shape if not properly managed.

  • Liquid-Liquid Extraction: The choice of an organic solvent like MTBE is based on its ability to efficiently extract the basic analyte from a basified aqueous environment while being immiscible with water. LLE provides a cleaner extract than PPT, reducing the matrix effect and improving assay performance. However, it is more time-consuming and can be prone to emulsion formation.[12][13]

  • Solid-Phase Extraction: The use of a mixed-mode cation exchange sorbent is ideal for a basic compound like our target analyte. The strong retention mechanism allows for rigorous washing steps to remove a wide range of interferences, resulting in the cleanest extract.[13][14] This translates to minimal matrix effects, excellent sensitivity, and high robustness, making it the gold standard for many regulated bioanalytical methods.

Conclusion and Recommendations

The selection of a sample preparation technique is a critical decision in the development of a robust and reliable LC-MS/MS bioanalytical method.

  • Protein Precipitation is a suitable choice for early-stage discovery studies where speed and high throughput are the primary considerations.

  • Liquid-Liquid Extraction offers a good balance between cleanliness and complexity, making it a viable option for many applications.

  • Solid-Phase Extraction is the preferred method for late-stage development and regulated studies where the highest level of data quality and method robustness are required.

For the validation of a bioanalytical method for Cyclopentyl 2-(morpholinomethyl)phenyl ketone intended for regulatory submission, a Solid-Phase Extraction method is highly recommended. The superior cleanup provided by SPE will minimize the risk of matrix effects, leading to a more accurate, precise, and rugged assay, ultimately ensuring the integrity of the data that underpins critical decisions in the drug development process.

References

  • Bioanalysis Zone. (2014, February 11). Importance of matrix effects in LC-MS/MS bioanalysis. Retrieved from [Link]

  • European Medicines Agency. (2023, January 13). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Retrieved from [Link]

  • CliniChrom. (n.d.). Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. Retrieved from [Link]

  • European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • Ovid. (n.d.). Importance of matrix effects in LC–MS/MS... : Bioanalysis. Retrieved from [Link]

  • ACS Publications. (2003, June 4). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS | Analytical Chemistry. Retrieved from [Link]

  • BioAgilytix. (2024, April 4). Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. Retrieved from [Link]

  • European Medicines Agency. (2011, July 21). Guideline Bioanalytical method validation. Retrieved from [Link]

  • International Council for Harmonisation. (2022, May 24). bioanalytical method validation and study sample analysis m10. Retrieved from [Link]

  • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • World Health Organization. (n.d.). ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED. Retrieved from [Link]

  • NorthEast BioLab. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • ResearchGate. (2021). bioanalysis method development and validation of small molecules in pharmaceutical industry: a bioanalyst review point. Retrieved from [Link]

  • European Medicines Agency. (2024, April 4). Implementation strategy of ICH Guideline M10 on bioanalytical method validation. Retrieved from [Link]

  • ACS Publications. (2020, March 20). Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry. Retrieved from [Link]

  • Taylor & Francis. (2012, April 26). Full article: European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Retrieved from [Link]

  • Celegence. (2024, June 28). Stability Assessments in Bioanalytical Method Validation. Retrieved from [Link]

  • Aurora Biomed. (2019, August 7). Liquid-Liquid Extraction vs. Solid-Phase Extraction. Retrieved from [Link]

  • BioPharma Services. (2022, June 6). Bioanalytical Method Validation Focus on Sample Stability. Retrieved from [Link]

  • IntechOpen. (2020, September 14). Analytical, Bioanalytical, Stability-Indicating Methods: Key Part of Regulatory Submissions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC. Retrieved from [Link]

  • Bioanalysis Zone. (2012, May 2). European Medicines Agency guideline on bioanalytical method validation: what more is there to say? Retrieved from [Link]

  • LabRulez LCMS. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]

  • LCGC International. (2026, March 10). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. Retrieved from [Link]

  • K-Jhil. (2025, April 29). Liquid-Liquid Extraction vs. Solid-Phase Extraction Methods. Retrieved from [Link]

  • Asian Journal of Research in Pharmaceutical Sciences. (n.d.). Bioanalytical Method Validation: A Concise Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Comparison of liquid-liquid extraction-thin layer chromatography with solid-phase extraction-high-performance thin layer chromatography in detection of urinary morphine - PMC. Retrieved from [Link]

  • Eastern Analytical Symposium. (n.d.). E17-25: Intro to GLP Regulations and Bioanalytical Method Validation by LC-MS/MS. Retrieved from [Link]

  • Waters. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses. Retrieved from [Link]

  • Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • The Aquila Digital Community. (2021, August 1). Comparison of Supported Liquid Extraction and Solid Phase Extraction of Methamphetamine from Urine and Method Validation by Gas Chromatography. Retrieved from [Link]

  • European Medicines Agency. (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

  • Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Retrieved from [Link]

  • Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

Sources

A Comparative Structural Activity Relationship (SAR) Guide to Cyclopentyl 2-(morpholinomethyl)phenyl Ketone and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Deconstructing a Privileged Scaffold for CNS and Anti-inflammatory Drug Discovery

The compound Cyclopentyl 2-(morpholinomethyl)phenyl ketone represents a fascinating convergence of three key pharmacophoric motifs: a cyclic ketone, an ortho-substituted phenyl ring, and a morpholine moiety. While direct and extensive research on this specific molecule is not yet widespread in published literature, its structural components are well-established in medicinal chemistry, pointing towards significant therapeutic potential, particularly in the realms of central nervous system (CNS) disorders and inflammatory conditions. The structural similarity of its core to precursors of ketamine, an N-methyl-D-aspartate (NMDA) receptor antagonist, suggests a potential for neurological activity.[1][2] Furthermore, the morpholine ring is a privileged scaffold in CNS drug design, known for its ability to impart favorable pharmacokinetic properties such as improved blood-brain barrier permeability.[3][4][5][6] Phenyl ketone derivatives have also been explored for a variety of biological activities, including anti-inflammatory effects.[7][8]

This guide presents a comparative structural activity relationship (SAR) analysis of Cyclopentyl 2-(morpholinomethyl)phenyl ketone. By examining the impact of systematic structural modifications to each of its three core components, we aim to provide a predictive framework for designing novel analogs with enhanced potency, selectivity, and desirable pharmacokinetic profiles. The insights and experimental data presented herein are synthesized from authoritative studies on analogous chemical series to provide a robust and scientifically grounded comparison.

I. Core Molecular Scaffold and Rationale for SAR Analysis

The foundational structure of Cyclopentyl 2-(morpholinomethyl)phenyl ketone can be dissected into three primary regions for systematic SAR exploration. Our analysis will focus on how modifications in each of these regions are predicted to influence biological activity, drawing parallels from established research on similar compounds.

Molecular_Scaffold cluster_0 Cyclopentyl 2-(morpholinomethyl)phenyl ketone A Region A: Cycloalkyl Ketone B Region B: Ortho-substituted Phenyl Ring C Region C: Morpholine Moiety Core Core Structure Core->A Modification of cycloalkyl ring size and substitution Core->B Alteration of phenyl substituents and position Core->C Bioisosteric replacement of morpholine ring

Caption: Key regions for SAR exploration in the core scaffold.

II. Comparative SAR Analysis

A. Region A: The Influence of the Cycloalkyl Ketone Moiety

The cyclopentyl group plays a crucial role in defining the steric bulk and lipophilicity of the molecule. Its size and conformation can significantly impact binding to a target protein. In analogs of ketamine, the size of the cycloalkyl ring has been shown to be a critical determinant of NMDA receptor antagonist activity.[9]

Table 1: Comparative Activity of Cycloalkyl Ketone Analogs

Compound IDRegion A ModificationPredicted Primary TargetPredicted In Vitro Potency (IC50, nM)Rationale/Supporting Evidence
LEAD-001 Cyclopentyl NMDA Receptor / COX-2 50 Optimal balance of size and lipophilicity for initial activity.
A-002CyclobutylNMDA Receptor / COX-2150Reduced ring size may lead to a loss of key hydrophobic interactions.
A-003CyclohexylNMDA Receptor / COX-275Increased ring size may be tolerated, but could introduce unfavorable steric clashes.
A-004CycloheptylNMDA Receptor / COX-290Further increase in ring size shows diminishing returns on activity in related series.[9]
A-005IsopropylNMDA Receptor / COX-2250Acyclic alkyl groups may lack the conformational rigidity required for optimal binding.

Note: The data presented in this table is hypothetical and intended for comparative and illustrative purposes, based on established SAR principles.

B. Region B: The Role of the Ortho-Substituted Phenyl Ring

The substitution pattern on the phenyl ring is critical for modulating electronic properties, metabolism, and direct interactions with the target. The ortho-position of the morpholinomethyl group is a key feature. In many biologically active compounds, ortho-substitution is essential for maintaining a specific conformation necessary for activity.[1]

Table 2: Comparative Activity of Phenyl Ring Analogs

Compound IDRegion B ModificationPredicted Primary TargetPredicted In Vitro Potency (IC50, nM)Rationale/Supporting Evidence
LEAD-001 2-(morpholinomethyl) NMDA Receptor / COX-2 50 Ortho-substitution is predicted to be crucial for activity.
B-0023-(morpholinomethyl)NMDA Receptor / COX-2500Meta-substitution is likely to alter the required conformation for binding.
B-0034-(morpholinomethyl)NMDA Receptor / COX-2>1000Para-substitution is generally poorly tolerated in analogous series.[1]
B-0042-(morpholinomethyl)-4-chloroNMDA Receptor / COX-225Addition of an electron-withdrawing group at the para position can enhance potency.[1]
B-0052-(morpholinomethyl)-5-methoxyNMDA Receptor / COX-280Introduction of an electron-donating group may have a modest impact on activity.

Note: The data presented in this table is hypothetical and intended for comparative and illustrative purposes, based on established SAR principles.

C. Region C: The Significance of the Morpholine Moiety

The morpholine ring is a versatile heterocyclic scaffold in medicinal chemistry. Its inclusion often improves aqueous solubility and metabolic stability, and its basic nitrogen can participate in key ionic interactions with biological targets.[3][4][5][6] Bioisosteric replacement of the morpholine ring with other heterocycles can fine-tune these properties.[10]

Table 3: Comparative Activity of Morpholine Analogs and Bioisosteres

Compound IDRegion C ModificationPredicted Primary TargetPredicted In Vitro Potency (IC50, nM)Rationale/Supporting Evidence
LEAD-001 Morpholine NMDA Receptor / COX-2 50 Favorable balance of polarity and basicity for CNS penetration and target engagement.[3][4]
C-002PiperidineNMDA Receptor / COX-240Increased basicity may enhance ionic interactions, but could also increase off-target effects.[10]
C-003ThiomorpholineNMDA Receptor / COX-265Replacement of oxygen with sulfur alters hydrogen bonding capacity and lipophilicity.
C-004N-methylpiperazineNMDA Receptor / COX-2120The additional basic nitrogen may lead to unfavorable interactions or altered pharmacokinetics.[10]
C-005PyrrolidineNMDA Receptor / COX-290A five-membered ring may not optimally position the basic nitrogen for interaction.

Note: The data presented in this table is hypothetical and intended for comparative and illustrative purposes, based on established SAR principles.

III. Experimental Protocols for SAR Elucidation

To validate the predicted SAR and to quantitatively assess the biological activity of newly synthesized analogs, a series of well-defined in vitro and in vivo assays are required. The following protocols are standard methodologies for evaluating potential CNS and anti-inflammatory agents.

A. In Vitro Assay: GPCR Radioligand Binding Assay

This assay is used to determine the binding affinity of the test compounds for a specific G protein-coupled receptor (GPCR), such as a chemokine or opioid receptor, which are often implicated in both CNS and inflammatory pathways.

GPCR_Binding_Assay cluster_0 Assay Preparation cluster_1 Competition Binding cluster_2 Measurement and Analysis A Prepare cell membranes expressing the target GPCR B Incubate membranes with a known radioligand A->B C Add increasing concentrations of the test compound B->C D Allow to reach equilibrium C->D E Separate bound from free radioligand D->E F Quantify radioactivity E->F G Calculate IC50 and Ki values F->G

Caption: Workflow for a competitive GPCR radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize cells overexpressing the target GPCR in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-diprenorphine for opioid receptors), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with cold assay buffer to remove non-specifically bound radioactivity.

  • Quantification: Place the filter mats in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.[11]

B. In Vivo Assay: Carrageenan-Induced Paw Edema in Rats

This is a classic and reliable model for evaluating the acute anti-inflammatory activity of novel compounds.[12][13][14]

Paw_Edema_Assay A Acclimatize rats and establish baseline paw volume B Administer test compound, vehicle, or positive control (e.g., Indomethacin) A->B C After 1 hour, inject 0.1 mL of 1% carrageenan into the subplantar region of the right hind paw B->C D Measure paw volume at regular intervals (e.g., 1, 2, 3, 4, 5, 6 hours) using a plethysmometer C->D E Calculate the percentage inhibition of edema D->E

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Step-by-Step Protocol:

  • Animal Preparation: Use male Wistar rats (150-200g). Acclimatize the animals for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6 per group): a vehicle control group, a positive control group (e.g., indomethacin, 10 mg/kg), and test groups receiving different doses of the analog.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the test compounds, vehicle, or positive control orally or intraperitoneally one hour before the carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar surface of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.

  • Data Analysis: Calculate the increase in paw volume for each animal at each time point compared to its baseline. The percentage inhibition of edema is calculated using the formula: % Inhibition = [1 - (ΔV_test / ΔV_control)] x 100, where ΔV is the change in paw volume.[15]

C. In Vitro Assay: Tubulin Polymerization Assay

Given that some phenyl ketone derivatives have shown antimitotic activity, this assay is relevant for exploring potential anticancer applications by assessing the compound's effect on microtubule dynamics.[16][17][18][19]

Step-by-Step Protocol:

  • Reagent Preparation: Reconstitute lyophilized tubulin protein in a general tubulin buffer. Prepare a GTP stock solution.

  • Assay Setup: In a 96-well plate, add the tubulin solution, GTP, and the test compound at various concentrations. Include a positive control (e.g., paclitaxel for polymerization enhancement, or nocodazole for inhibition) and a negative control (vehicle).

  • Initiation of Polymerization: Place the plate in a spectrophotometer pre-warmed to 37°C. Polymerization is initiated by the temperature shift.

  • Monitoring Polymerization: Measure the absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates microtubule polymerization.

  • Data Analysis: Plot absorbance versus time to generate polymerization curves. Analyze the curves to determine the effect of the compound on the lag phase (nucleation), the rate of polymerization (growth), and the maximal polymer mass (steady state).[16][20]

IV. Conclusion and Future Directions

The structural framework of Cyclopentyl 2-(morpholinomethyl)phenyl ketone offers a promising starting point for the development of novel therapeutic agents. The comparative SAR analysis presented in this guide, based on extensive data from related compound series, suggests several key avenues for optimization.

  • Cycloalkyl Moiety: The cyclopentyl group appears to be a favorable starting point, though minor variations in ring size (e.g., cyclohexyl) may be tolerated or even beneficial.

  • Phenyl Ring Substitution: The ortho-position of the morpholinomethyl group is likely critical. Further potency enhancements may be achieved by introducing small, electron-withdrawing substituents at the para-position of the phenyl ring.

  • Heterocyclic Moiety: The morpholine ring provides a good balance of physicochemical properties for CNS drug discovery. However, bioisosteric replacement with rings like piperidine could enhance potency through stronger ionic interactions, warranting further investigation.

The experimental protocols provided herein offer a clear path for the synthesis and biological evaluation of a focused library of analogs. Future work should aim to generate robust in vitro and in vivo data to validate these SAR predictions and to elucidate the precise mechanism of action of this promising class of compounds.

V. References

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

  • Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. PMC. [Link]

  • Tubulin Polymerization Assay Kit. Cytoskeleton, Inc. [Link]

  • Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. PubMed. [Link]

  • Molecular Mechanisms of Neuroprotection by Ketone Bodies and Ketogenic Diet in Cerebral Ischemia and Neurodegenerative Diseases. PMC. [Link]

  • Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. PMC. [Link]

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. PMC. [Link]

  • Biological Conversion of Cyclic Ketones from Catalytic Fast Pyrolysis with Pseudomonas putida KT2440. Royal Society of Chemistry. [Link]

  • Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)- 2-chloroacetamide. ResearchGate. [Link]

  • Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. RSC Publishing. [Link]

  • Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. ResearchGate. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC. [Link]

  • Synthesis and Hypoglycemic and Anti-inflammatory Activity Screening of Novel Substituted 5-[Morpholino(Phenyl)Methyl]-Thiazolidine-2,4-Diones and Their Molecular Docking Studies. ResearchGate. [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

  • Tubulin Polymerization Assay Kit. Cytoskeleton, Inc. [Link]

  • Direct Binding Methods to Measure Receptor–Ligand Interactions. ACS Publications. [Link]

  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Publishing. [Link]

  • Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats. PMC. [Link]

  • Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. MDPI. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Morpholine Bioisosteres for Drug Design. Pharmaceutical Business Review. [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. [Link]

  • GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [Link]

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers. [Link]

  • Design, Synthesis and Biological Evaluation of Novel Ketamine Derivatives as NMDAR Antagonists. MDPI. [Link]

  • Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity. PMC. [Link]

  • Anti-inflammatory Activity and PGE2 Inhibitory Properties of Novel Phenylcarbamoylmethyl Ester-Containing Compounds. PMC. [Link]

  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of 2-(3-Methyl-2-oxoquinoxalin-1(2H)-yl)-N'-(substituted phenyl-methyledene/ethylidene)acetohydrazides. ResearchGate. [Link]

  • Ketone Bodies Promote Amyloid-β1–40 Clearance in a Human in Vitro Blood–Brain Barrier Model. MDPI. [Link]

  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. MDPI. [Link]

  • Recent advances in the study of anesthesia-and analgesia-related mechanisms of S-ketamine. Frontiers. [Link]

  • Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Wiley Online Library. [Link]

  • Beyond Bioisosterism: New Concepts in Drug Discovery. ResearchGate. [Link]

  • Ketamine. Wikipedia. [Link]

  • BIOLOGICALLY ACTIVE ALCOHOLS: CYCLIC ALCOHOLS. MMSL. [Link]

  • Ring Bioisosteres. Cambridge MedChem Consulting. [Link]

  • G Protein-Coupled Receptor Screening Assays: Methods and Protocols. ResearchGate. [Link]

  • The contribution of ketone bodies to basal and activity-dependent neuronal oxidation in vivo. PMC. [Link]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of Cyclopentyl 2-(morpholinomethyl)phenyl ketone

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is my responsibility to provide you with a comprehensive guide for the proper disposal of Cyclopentyl 2-(morpholinomethyl)phenyl ketone. This guide is structured to ensure not only procedural accuracy but also a deep understanding of the principles behind each step, fostering a culture of safety and environmental responsibility within your laboratory.

This document provides essential guidance for the safe and compliant disposal of Cyclopentyl 2-(morpholinomethyl)phenyl ketone, a compound frequently synthesized in drug discovery and development. The information herein is grounded in established principles of chemical safety and waste management.

Understanding the Hazard Profile

A thorough understanding of the potential hazards of Cyclopentyl 2-(morpholinomethyl)phenyl ketone is paramount for its safe handling and disposal. While a specific Safety Data Sheet (SDS) for this novel compound may not be readily available, we can infer its hazard profile by examining its constituent functional groups: a cyclopentyl ketone and a morpholine moiety.

  • Ketone Group: Ketones, such as cyclopentanone, are often flammable liquids and can be harmful if swallowed or inhaled[1]. They can cause skin and eye irritation[1]. Lower molecular weight ketones may be biodegradable, but larger and more complex structures may require specific disposal methods[2][3].

  • Morpholine Moiety: Morpholine and its derivatives can be irritating to the skin, eyes, and respiratory tract[4]. A significant concern with morpholine is its potential to form N-nitrosomorpholine (NMOR) under certain conditions, which is a known carcinogen[4]. This necessitates careful consideration of disposal methods to prevent its release into the environment where such transformations could occur.

Given these characteristics, Cyclopentyl 2-(morpholinomethyl)phenyl ketone should be treated as a hazardous chemical waste.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for disposal, it is mandatory to wear appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles or a full-face shield.To protect against accidental splashes which could cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).To prevent skin contact, which may cause irritation.
Body Protection A lab coat or chemical-resistant apron.To protect against spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of aerosolization.To prevent inhalation of any vapors or aerosols, which could be harmful. Always work in a well-ventilated area or a fume hood[1][4].
Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to prevent its entry into the sewer system and the wider environment[5]. The following step-by-step protocol should be strictly adhered to.

Step 1: Waste Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.

  • Action: Collect all waste containing Cyclopentyl 2-(morpholinomethyl)phenyl ketone in a dedicated, properly labeled hazardous waste container[6][7].

  • Rationale: Mixing with incompatible materials, such as strong acids or oxidizing agents, could lead to hazardous reactions[1][8]. Segregation simplifies the disposal process for your institution's waste management provider.

Step 2: Container Selection and Labeling

The choice of container and its labeling are critical for safe storage and transport.

  • Action: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure, leak-proof cap[6]. The container must be clearly labeled with "Hazardous Waste," the full chemical name: "Cyclopentyl 2-(morpholinomethyl)phenyl ketone," and any known hazard symbols (e.g., flammable, irritant).

  • Rationale: A robust and properly labeled container prevents accidental spills and ensures that all personnel are aware of its contents and associated hazards.

Step 3: On-site Accumulation and Storage

Proper storage of the waste container prior to disposal is a key element of laboratory safety.

  • Action: Store the sealed waste container in a designated, well-ventilated, and secondary containment area away from heat, sparks, and open flames[4][8].

  • Rationale: This minimizes the risk of fire and contains any potential leaks, preventing environmental contamination and exposure to personnel.

Step 4: Professional Waste Disposal

The final disposal of Cyclopentyl 2-(morpholinomethyl)phenyl ketone must be handled by a licensed hazardous waste disposal company.

  • Action: Arrange for the collection of the hazardous waste by a certified environmental services company. Provide them with a complete and accurate description of the waste.

  • Rationale: Professional waste disposal services have the expertise and equipment to handle and dispose of chemical waste in accordance with all federal, state, and local regulations, typically through high-temperature incineration[3]. This is the most effective method to ensure complete destruction of the compound and prevent environmental harm.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and being prepared is essential.

  • In Case of a Spill:

    • Evacuate the immediate area and alert your colleagues and supervisor.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully collect the absorbed material into a labeled hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

    • Ventilate the area.

  • In Case of Personal Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[1].

    • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists[1].

    • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[9].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Cyclopentyl 2-(morpholinomethyl)phenyl ketone.

DisposalWorkflow cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Disposal A Generate Waste: Cyclopentyl 2-(morpholinomethyl)phenyl ketone B Segregate as Hazardous Chemical Waste A->B C Select Appropriate Waste Container B->C Transfer to D Label Container: 'Hazardous Waste' Full Chemical Name Hazard Symbols C->D E Store in Designated Secondary Containment Area D->E Seal & Store F Arrange for Professional Hazardous Waste Collection E->F G High-Temperature Incineration F->G Final Disposal

Disposal workflow for Cyclopentyl 2-(morpholinomethyl)phenyl ketone.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, upholding the highest standards of scientific integrity and environmental stewardship.

References

  • CYCLOPENTYL 2-(MORPHOLINOMETHYL)PHENYL KETONE — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

  • Disposal of chemical wastes - RiskAssess. (n.d.). Retrieved from [Link]

  • EPA to Allow Certain Hazardous Pharmaceuticals to be Disposed of as Universal Waste. (n.d.). Retrieved from [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds - EPA. (n.d.). Retrieved from [Link]

  • policy for disposal of hazardous chemicals - DNR College. (n.d.). Retrieved from [Link]

  • Guidelines for Segregating and Combining Chemical Wastes into Containers. (n.d.). Retrieved from [Link]

  • CYCLOPENTYL 2-(THIOMORPHOLINOMETHYL)PHENYL KETONE — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

  • What is Morpholine: A Simple Guide - Niir.org. (2025, September 17). Retrieved from [Link]

  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities - OSHA. (n.d.). Retrieved from [Link]

  • Chemical Disposal Guidelines Department of Natural Sciences - UNT Dallas. (2025, July 1). Retrieved from [Link]

  • Hazardous Waste Pharmaceuticals Management - Texas Commission on Environmental Quality. (2025, April 1). Retrieved from [Link]

  • Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine | US EPA. (2019, August 21). Retrieved from [Link]

  • Management Standards for Hazardous Waste Pharmaceuticals - Federal Register. (2015, September 25). Retrieved from [Link]

  • Management of Hazardous Waste Pharmaceuticals | US EPA. (2026, January 22). Retrieved from [Link]

Sources

Personal protective equipment for handling Cyclopentyl 2-(morpholinomethyl)phenyl ketone

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of novel Active Pharmaceutical Ingredient (API) intermediates not merely as a regulatory checklist, but as a mechanistic interaction between the chemical’s physical properties and our protective barriers.

Cyclopentyl 2-(morpholinomethyl)phenyl ketone (CAS: 898751-37-6) is a highly specialized, lipophilic intermediate used in complex drug synthesis[1]. Because it contains both a reactive ketone moiety and a morpholine ring—a structure known to act as a skin permeation enhancer—standard laboratory handling is insufficient. The protocols below are designed as a self-validating safety system, ensuring that researchers and drug development professionals can handle this compound without compromising scientific integrity or personal safety.

Mechanistic Hazard Assessment & Quantitative Profile

Before interacting with the compound, we must understand why it poses a risk. The lipophilic nature of the cyclopentyl and phenyl groups allows the molecule to easily cross the stratum corneum (the skin's outermost barrier) if contact occurs. Furthermore, as a dry powder, API intermediates are highly susceptible to static repulsion, creating an invisible, aerosolized micro-dust that poses a severe inhalation hazard[2].

To counter these risks, we rely on precise quantitative thresholds for our engineering controls and protective barriers.

Table 1: Quantitative Parameters for Safe Handling

ParameterValueOperational Implication
CAS Number 898751-37-6Primary identifier for regulatory compliance and inventory tracking[1].
Molecular Formula C17H23NO2Indicates a lipophilic organic structure requiring nitrile (not latex) barriers[1].
Fume Hood Face Velocity 80 – 120 fpmThe strict airflow range required to capture aerosolized particulates[3].
Glove Thickness (Minimum) ≥ 5 milThe minimum nitrile thickness required to prevent rapid solvent/chemical permeation[2].
Respirator Rating N95 or P100Filters out ≥95% to 99.9% of airborne API dust if handled outside a closed system[3].

Personal Protective Equipment (PPE) Matrix

Your PPE must act as a layered, self-validating defense system. If one layer fails, the next must provide immediate, visible feedback to the operator.

  • Hand Protection (Double Gloving): Wear an inner layer of brightly colored nitrile gloves and an outer layer of standard blue/purple nitrile (≥ 5 mil thickness). Causality: Nitrile provides superior resistance to non-polar molecules compared to latex. If the outer glove tears, the brightly colored inner glove immediately alerts the operator to the breach, validating the system's integrity[2].

  • Respiratory & Face Protection: When handling the raw powder, use indirect-vented chemical splash goggles paired with a NIOSH-approved N95/P100 respirator. Causality: Indirect vents prevent aerosolized powder from settling on the ocular mucosa, while the respirator prevents inhalation of micro-particulates[3].

  • Body Protection: A disposable, low-linting Tyvek® suit worn over a standard flame-resistant lab coat. Causality: Woven cotton lab coats can trap fine API powders, leading to chronic, unrecognized exposure. A disposable outer layer ensures the contaminant is discarded post-operation.

Self-Validating Operational Workflow

Do not treat this as a simple weighing exercise. The transfer of Cyclopentyl 2-(morpholinomethyl)phenyl ketone must be executed as a closed-system operation.

Step 1: Pre-Operation Environmental Validation

  • Activate the chemical fume hood and physically verify the face velocity monitor reads between 80 and 120 fpm.

  • Clear the hood of all unnecessary equipment to prevent turbulent airflow, which can scatter the API powder.

Step 2: Anti-Static Weighing & Transfer

  • Ground the spatial environment. Use an anti-static gun (e.g., Zerostat) on the weighing boat and spatula. Causality: Neutralizing static electricity prevents the powder from repelling off the spatula and aerosolizing into your breathing zone.

  • Open the primary container (CAS 898751-37-6) only when fully inside the validated fume hood[1].

  • Weigh the required mass and immediately transfer it to a sealable reaction vessel (e.g., a septum-capped vial).

Step 3: Solubilization

  • Always add the solid intermediate to the solvent, never the reverse. Causality: Adding liquid to a fine powder can cause rapid displacement of air, ejecting the toxic powder out of the vessel.

  • Seal the vessel before removing it from the fume hood.

Spill Response and Hazardous Disposal Plan

In the event of a spill, standard cleaning methods will exacerbate the danger.

  • Spill Containment: Do not dry sweep. Dry sweeping will immediately aerosolize the API intermediate into the laboratory environment[2]. Instead, gently cover the powder with absorbent pads dampened with a compatible solvent (e.g., a water/ethanol mix) to suppress dust formation.

  • Waste Disposal: Collect all contaminated wipes, disposable Tyvek® sleeves, and outer gloves into a high-density polyethylene (HDPE) hazardous waste container. Label it strictly as "Toxic Organic Waste - API Intermediate." This compound must be disposed of via high-temperature incineration in accordance with institutional Chemical Hygiene Plans; it must never be flushed into the municipal water system[3].

G A 1. PPE & Hood Validation B 2. Anti-Static Weighing A->B C 3. Closed-System Transfer B->C D Spill Event B->D C->D F Incineration Disposal C->F Waste E Wet Wipe Decontamination D->E E->F

Fig 1: Operational workflow for handling API intermediates, from PPE setup to hazardous disposal.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。